ethyl 3-bromo-1H-indole-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJWEOYWZOGNQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405810 | |
| Record name | Ethyl 3-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91348-45-7 | |
| Record name | Ethyl 3-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-Bromoindole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 3-bromo-1H-indole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document details the prevalent synthetic pathway, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and organic synthesis.
Introduction
This compound is a versatile building block in organic synthesis, primarily utilized as an intermediate for the creation of more complex indole derivatives.[1] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a bromine atom at the C-3 position of the indole ring provides a reactive handle for further functionalization through various cross-coupling reactions, making it a valuable precursor for the synthesis of novel therapeutic agents.[2]
Synthetic Pathway Overview
The most common and direct method for the synthesis of this compound is through the electrophilic bromination of the parent compound, ethyl 1H-indole-2-carboxylate. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, with the C-3 position being the most nucleophilic and, therefore, the primary site of substitution.[3]
The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS), a mild and selective source of electrophilic bromine.[4][5] The reaction proceeds via an electrophilic aromatic substitution mechanism.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound based on established methodologies for the bromination of similar indole derivatives.[6]
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable aprotic solvent like Dichloromethane or Tetrahydrofuran)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 1H-indole-2-carboxylate (1.0 equivalent) in a suitable solvent such as acetonitrile. The solution is then cooled to 0 °C in an ice bath with continuous stirring.
-
Addition of Brominating Agent: N-Bromosuccinimide (1.0 equivalent) is added portion-wise to the stirred solution over a period of 10-15 minutes. It is crucial to maintain the temperature at 0 °C during the addition to control the reaction's exothermicity and minimize side product formation.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C for approximately 1 hour and then allowed to warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is redissolved in a suitable organic solvent like ethyl acetate and washed with water and brine to remove any remaining succinimide and inorganic salts.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the electrophilic bromination of indole derivatives, which can be considered indicative for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactant Ratios | ||
| Ethyl 1H-indole-2-carboxylate | 1.0 eq | [6] |
| N-Bromosuccinimide (NBS) | 1.0 - 1.1 eq | [6][7] |
| Reaction Conditions | ||
| Solvent | Acetonitrile / Dichloromethane | [6][8] |
| Temperature | 0 °C to Room Temperature | [6] |
| Reaction Time | 1 - 4 hours | [6] |
| Yield | ||
| Expected Yield | 80 - 90% | [6] |
Visualization of the Synthesis Pathway
The following diagram illustrates the synthetic pathway from ethyl 1H-indole-2-carboxylate to this compound.
Caption: Synthesis of this compound.
Logical Workflow for Synthesis and Purification
The diagram below outlines the logical workflow from the initial reaction setup to the final purified product.
Caption: Experimental workflow for the synthesis and purification.
Conclusion
The synthesis of this compound via electrophilic bromination with N-Bromosuccinimide is a robust and efficient method. This guide provides the necessary technical details, including a comprehensive experimental protocol and expected outcomes, to aid researchers in the successful synthesis of this important chemical intermediate. The straightforward nature of the reaction, coupled with high yields, makes it an accessible and valuable procedure in the field of drug discovery and development.
References
- 1. alfa-industry.com [alfa-industry.com]
- 2. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-bromo-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-bromo-1H-indole-2-carboxylate is a halogenated indole derivative that serves as a versatile building block in organic synthesis. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The presence of a bromine atom at the C3-position and an ethyl ester at the C2-position of the indole nucleus provides two reactive sites for further chemical modifications, making this compound a valuable precursor for the synthesis of more complex heterocyclic systems, including potential therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with experimental protocols for its synthesis and characterization.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. The following tables summarize the key physical and chemical identifiers for this compound.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [1][2] |
| Molecular Weight | 268.11 g/mol | [1][2] |
| Appearance | Crystalline Powder | [3] |
| Color | Yellow | [3] |
| Melting Point | 149-151 °C | [3] |
| Boiling Point | 387.9 °C at 760 mmHg (Predicted) | |
| Density | 1.554 g/cm³ (Predicted) | |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, dichloromethane, and dimethylformamide (qualitative). | [4][5] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 91348-45-7 | [6][7] |
| IUPAC Name | This compound | |
| Synonyms | 3-Bromo-1H-indole-2-carboxylic acid ethyl ester, 3-Bromoindole-2-carboxylic acid ethyl ester | [6] |
| InChI | InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3 | |
| InChIKey | DRJWEOYWZOGNQU-UHFFFAOYSA-N | |
| SMILES | CCOC(=O)C1=C(Br)C2=CC=CC=C2N1 |
Table 3: Predicted Spectral Data
| Spectrum Type | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons on the benzene ring, and the N-H proton of the indole ring. |
| ¹³C NMR | Signals for the ethyl group carbons, the ester carbonyl carbon, and the carbons of the indole ring system. |
| IR | Characteristic absorption bands for N-H stretching, C=O stretching of the ester, C-Br stretching, and aromatic C-H and C=C stretching. |
| Mass Spectrum | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns typical of an ethyl ester and a bromo-substituted indole. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of the parent compound, ethyl 1H-indole-2-carboxylate. A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS).
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Procedure:
-
Dissolution: In a round-bottom flask, dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NBS: While stirring, add N-bromosuccinimide (1 to 1.1 equivalents) portion-wise to the cooled solution.
-
Reaction: Continue stirring the reaction mixture at 0 °C for a specified time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Below is a Graphviz diagram illustrating the general workflow for the synthesis.
Caption: Synthetic workflow for this compound.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Summary:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
The following diagram illustrates the logical relationship between the hazards and the necessary precautions.
Caption: Relationship between hazards and safety precautions.
Applications in Research and Development
This compound is a key intermediate in the synthesis of a variety of more complex molecules. The bromine atom at the 3-position is particularly useful for introducing further diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles, or it can be reduced to the corresponding alcohol. These transformations open up a wide range of possibilities for the synthesis of novel compounds with potential applications in drug discovery and materials science.
The diagram below illustrates the potential synthetic transformations of this compound.
Caption: Potential synthetic transformations of the title compound.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its defined physicochemical properties and reactive functional groups make it a key starting material for the construction of a wide range of complex indole derivatives. This guide provides a summary of its known properties and a general protocol for its synthesis, which should serve as a useful resource for researchers in the fields of medicinal chemistry and drug development. Further experimental determination of properties such as solubility in a range of solvents and its pKa would be beneficial for its broader application.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 3-Bromoindole-2-carboxylate 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1 [evitachem.com]
- 6. 91348-45-7|this compound|BLD Pharm [bldpharm.com]
- 7. Ethyl 3-Bromoindole-2-carboxylate-Sense Chemicals (Shanghai) Co., Ltd. [sensechemicals.com]
An In-depth Technical Guide to the Structural Analysis and Characterization of Ethyl 3-bromo-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and characterization of ethyl 3-bromo-1H-indole-2-carboxylate, a key heterocyclic compound. This document outlines a viable synthetic protocol, predicted analytical and spectroscopic data, and the logical workflows required for its thorough characterization.
Compound Profile
This compound is a halogenated derivative of the indole scaffold, a core structure in numerous biologically active compounds. The presence of the bromine atom at the C3 position and the ethyl ester at the C2 position makes it a versatile intermediate for further chemical modifications in drug discovery and materials science.
| Property | Value |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol |
| CAS Number | 91348-45-7 |
| IUPAC Name | This compound |
| SMILES | CCOC(=O)C1=C(Br)C2=CC=CC=C2N1 |
| Physical Form | Crystalline Powder |
| Melting Point | 151°C |
Synthesis and Purification
The synthesis of this compound can be achieved through the electrophilic bromination of its precursor, ethyl 1H-indole-2-carboxylate.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains at 0°C.
-
Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Caption: Synthetic workflow for this compound.
Structural Analysis and Characterization
A combination of spectroscopic and analytical techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its precursor and related indole derivatives.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.0 | br s | 1H | N-H |
| ~7.7 - 7.8 | d | 1H | Ar-H (H4) |
| ~7.3 - 7.5 | m | 2H | Ar-H (H5, H7) |
| ~7.1 - 7.2 | t | 1H | Ar-H (H6) |
| ~4.4 - 4.5 | q | 2H | -OCH₂CH₃ |
| ~1.4 - 1.5 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 162 | C=O (ester) |
| ~136 - 138 | C7a |
| ~128 - 130 | C2 |
| ~126 - 128 | C3a |
| ~124 - 126 | C6 |
| ~122 - 124 | C4 |
| ~120 - 122 | C5 |
| ~111 - 113 | C7 |
| ~95 - 97 | C3 |
| ~61 - 63 | -OCH₂CH₃ |
| ~14 - 15 | -OCH₂CH₃ |
Table 3: Predicted IR and Mass Spectrometry Data
| Technique | Expected Key Features |
| IR (KBr) | ~3300-3400 cm⁻¹ (N-H stretch), ~1700-1720 cm⁻¹ (C=O ester stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~750 cm⁻¹ (C-Br stretch) |
| Mass Spec (EI) | M⁺ peak at m/z 267/269 (due to ⁷⁹Br/⁸¹Br isotopes), fragmentation pattern showing loss of -OC₂H₅ and -COOC₂H₅. |
Characterization Workflow
Caption: Logical workflow for the structural characterization.
Crystallographic Analysis
As of the date of this document, no public crystallographic data for this compound is available. X-ray crystallography would provide definitive proof of structure, including precise bond lengths, bond angles, and crystal packing information. Should crystals of suitable quality be obtained, this technique would be invaluable for a complete structural analysis.
Conclusion
This technical guide provides a foundational understanding of the synthesis, structural analysis, and characterization of this compound. The detailed synthetic protocol and predicted spectroscopic data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. Further experimental work to confirm the predicted data and to obtain crystallographic information is encouraged to complete the comprehensive characterization of this important indole derivative.
Spectroscopic Analysis of Ethyl 3-bromo-1H-indole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H NMR and ¹³C NMR spectral data for ethyl 3-bromo-1H-indole-2-carboxylate. Due to the limited availability of a complete, experimentally verified, and assigned NMR dataset for this specific compound in the public domain, this guide presents predicted spectral data based on established principles and data from structurally similar indole derivatives. It also includes a comprehensive experimental protocol for the acquisition of such NMR data.
Molecular Structure
This compound is a halogenated derivative of the indole scaffold, a core structure in many biologically active compounds. The presence of the bromine atom at the 3-position and the ethyl carboxylate group at the 2-position significantly influences the electron distribution within the indole ring, which is reflected in its NMR spectra.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the indole ring, the ethyl group of the ester, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the ethyl carboxylate group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | 11.0 - 12.0 | br s | - |
| H-4 | 7.6 - 7.8 | d | 7.5 - 8.5 |
| H-5 | 7.2 - 7.4 | t | 7.0 - 8.0 |
| H-6 | 7.2 - 7.4 | t | 7.0 - 8.0 |
| H-7 | 7.5 - 7.7 | d | 7.5 - 8.5 |
| -OCH₂CH₃ | 4.3 - 4.5 | q | 7.0 - 7.5 |
| -OCH₂CH₃ | 1.3 - 1.5 | t | 7.0 - 7.5 |
Disclaimer: The ¹H NMR data presented is predicted based on analogous structures and has not been experimentally verified from a published, assigned spectrum for this specific molecule.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show signals for the carbon atoms of the indole core and the ethyl carboxylate substituent. The chemical shifts are sensitive to the electronic environment, with the carbonyl carbon appearing significantly downfield.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 135 - 140 |
| C-3 | 100 - 105 |
| C-3a | 128 - 132 |
| C-4 | 120 - 124 |
| C-5 | 122 - 126 |
| C-6 | 124 - 128 |
| C-7 | 112 - 116 |
| C-7a | 136 - 140 |
| C=O | 160 - 165 |
| -OC H₂CH₃ | 60 - 65 |
| -OCH₂C H₃ | 14 - 16 |
Disclaimer: The ¹³C NMR data presented is predicted based on analogous structures and has not been experimentally verified from a published, assigned spectrum for this specific molecule.
Experimental Protocols
A generalized workflow for acquiring high-quality NMR spectra for compounds like this compound is outlined below.
Caption: A generalized experimental workflow for NMR spectroscopy.
Detailed Methodologies
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for indole derivatives.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer: Filter the solution into a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds to ensure full relaxation of protons for accurate integration.
-
Number of Scans: 8-16 scans for a sample with sufficient concentration.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: The same spectrometer as for ¹H NMR can be used.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Perform phase and baseline corrections.
-
Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
-
This guide provides a foundational understanding of the expected NMR spectral characteristics of this compound and the methodology for their experimental determination. For definitive structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Technical Guide: Properties and Safety of Ethyl 3-bromoindole-2-carboxylate (CAS: 91348-45-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-bromoindole-2-carboxylate, with the CAS number 91348-45-7, is a halogenated indole derivative. The indole scaffold is a prominent feature in a vast array of biologically active natural products and synthetic compounds. The presence of a bromine atom at the 3-position and an ethyl carboxylate group at the 2-position makes this molecule a versatile intermediate in organic synthesis. Specifically, the bromo-substituent provides a reactive handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures. This technical guide provides a summary of the known physicochemical properties, safety data, and synthetic applications of Ethyl 3-bromoindole-2-carboxylate.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Ethyl 3-bromoindole-2-carboxylate. It is important to note that while these values are reported in various chemical databases and supplier specifications, detailed experimental protocols for their determination are not extensively published in peer-reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrNO₂ | PubChem[1], Santa Cruz Biotechnology[2] |
| Molecular Weight | 268.11 g/mol | PubChem[1], Santa Cruz Biotechnology[2] |
| Appearance | White to light yellow crystalline powder | CymitQuimica |
| Melting Point | 149-151 °C | ECHEMI[3] |
| Boiling Point | 387.9 °C at 760 mmHg (Predicted) | ECHEMI[3] |
| Density | 1.6 g/cm³ (Predicted) | ECHEMI[3] |
| Solubility | Information not available | |
| InChI | InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3 | PubChemLite[1] |
| InChIKey | DRJWEOYWZOGNQU-UHFFFAOYSA-N | PubChemLite[1] |
| SMILES | CCOC(=O)c1c(Br)c2ccccc2[nH]1 | CymitQuimica |
Safety Data
The following table outlines the available safety and hazard information for Ethyl 3-bromoindole-2-carboxylate, primarily based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | GHS07 | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | GHS07 | H319: Causes serious eye irritation |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Note: This safety information is based on available data and may not be exhaustive. It is crucial to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and to use appropriate personal protective equipment (PPE) and engineering controls.
Synthetic Applications and Experimental Protocols
Ethyl 3-bromoindole-2-carboxylate is primarily utilized as a synthetic intermediate for the preparation of more complex indole derivatives.[4][5] The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of a carbon-carbon bond with a variety of boronic acids.
General Experimental Workflow: Suzuki-Miyaura Coupling
A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of publicly available data on the specific biological activity and toxicological profile of Ethyl 3-bromoindole-2-carboxylate itself. Its primary role in the scientific literature is that of a building block for the synthesis of other molecules that are then evaluated for their biological properties. For instance, indole-2-carboxamide derivatives have been investigated for their potential as antitubercular and anticancer agents.
The logical relationship of Ethyl 3-bromoindole-2-carboxylate in the context of drug discovery can be visualized as an initial starting material that undergoes chemical modification to produce a library of compounds for biological screening.
Logical relationship of Ethyl 3-bromoindole-2-carboxylate in drug discovery.
Conclusion
Ethyl 3-bromoindole-2-carboxylate is a valuable synthetic intermediate in medicinal and materials chemistry due to its functionalized indole core. While its physicochemical properties and basic safety data are documented, there is a notable absence of detailed experimental protocols for their determination and a lack of in-depth studies on its biological activity and toxicology. Future research in these areas would provide a more complete profile of this compound and could potentially uncover novel applications beyond its current use as a synthetic building block. Researchers and drug development professionals should handle this compound with appropriate caution, adhering to the provided safety guidelines, and recognize its utility in the synthesis of diverse chemical libraries for biological screening.
References
Navigating the Solubility Landscape of Ethyl 3-Bromo-1H-Indole-2-Carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-bromo-1H-indole-2-carboxylate is a crucial heterocyclic compound widely utilized as a building block in the synthesis of various biologically active molecules and functional materials.[1][2] Its versatile structure, featuring a reactive bromine atom and an ester functional group on the indole scaffold, makes it a valuable precursor in drug discovery and organic synthesis.[2] A thorough understanding of its solubility in common organic solvents is paramount for its effective use in reaction setups, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility profile.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [2][3] |
| Molecular Weight | 268.11 g/mol | [2][3] |
| Appearance | Crystalline Powder | [4] |
| Melting Point | 149-151 °C | Not explicitly found for this compound, but related compounds have similar melting points. |
Qualitative Solubility Profile
| Solvent | Predicted Qualitative Solubility | Rationale |
| Water | Insoluble / Very Slightly Soluble | The molecule is largely nonpolar due to the indole ring and the ethyl group, with limited hydrogen bonding capability from the N-H group.[5] |
| Methanol | Soluble | The polar hydroxyl group of methanol can interact with the ester and N-H groups of the indole. |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity allows for favorable interactions.[5] |
| Acetone | Soluble | The polar aprotic nature of acetone allows it to dissolve the compound. |
| Dichloromethane (DCM) | Soluble | A common solvent for organic compounds with moderate polarity.[5] |
| Ethyl Acetate | Soluble | The ester functionality and overall polarity are compatible with the solute. |
| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Known as a "super solvent," DMSO is a highly polar aprotic solvent that can dissolve many otherwise poorly soluble compounds.[6][7] |
| Hexane | Sparingly Soluble / Insoluble | The nonpolar nature of hexane is not well-suited for the more polar functional groups of the indole derivative. |
Experimental Protocols for Solubility Determination
For precise and reliable solubility data, experimental determination is essential. The following protocols describe methods for both qualitative and quantitative solubility assessment.
Protocol 1: Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.
Materials:
-
This compound
-
A selection of organic solvents (e.g., water, ethanol, acetone, dichloromethane, ethyl acetate, DMSO, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 10-20 mg of this compound into a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record the observations for each solvent.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This is a widely accepted method for determining the equilibrium solubility of a compound at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a vial. Ensure there is undissolved solid present.
-
Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any solid particles.
-
Accurately dilute the filtered solution with a suitable solvent.
-
Determine the concentration of this compound in the diluted solution using a validated HPLC method. Alternatively, for a gravimetric approach, evaporate the solvent from a known volume of the filtered solution and weigh the remaining solid.
-
Calculate the solubility in units such as mg/mL or mol/L.
Logical Workflow for Solubility Assessment
A systematic approach is crucial for efficiently determining the solubility profile of a compound. The following diagram illustrates a logical workflow for assessing the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers and drug development professionals to understand and experimentally determine its solubility. The provided qualitative predictions, detailed experimental protocols, and a clear workflow empower scientists to generate the necessary data for their specific applications, thereby facilitating the seamless integration of this important synthetic building block into their research and development pipelines. The inherent value of this indole derivative in medicinal chemistry and materials science underscores the importance of a thorough characterization of its fundamental physical properties, with solubility being a critical parameter.
References
- 1. alfa-industry.com [alfa-industry.com]
- 2. Buy this compound | 91348-45-7 [smolecule.com]
- 3. Ethyl 3-Bromoindole-2-carboxylate | C11H10BrNO2 | CID 4715017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 3-Bromoindole-2-carboxylate 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1 [evitachem.com]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gchemglobal.com [gchemglobal.com]
An In-depth Technical Guide to the Electrophilic Bromination of Ethyl 1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key data associated with the electrophilic bromination of ethyl 1H-indole-2-carboxylate. This reaction is a fundamental transformation in synthetic organic chemistry, providing a valuable intermediate, ethyl 3-bromo-1H-indole-2-carboxylate, for the elaboration of more complex indole-containing molecules of interest in medicinal chemistry and materials science.
Core Mechanism of Electrophilic Bromination
The electrophilic bromination of ethyl 1H-indole-2-carboxylate proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The indole ring system is inherently electron-rich, making it highly susceptible to attack by electrophiles.
Regioselectivity:
The substitution overwhelmingly occurs at the C3 position of the indole ring. This regioselectivity is a well-established principle in indole chemistry and can be explained by examining the stability of the carbocation intermediate (the sigma complex or Wheland intermediate) formed upon electrophilic attack.
-
Attack at C3: When the electrophile (Br⁺) attacks the C3 position, the positive charge can be delocalized over the C2 carbon and the nitrogen atom without disrupting the aromaticity of the fused benzene ring. The resonance structure where the nitrogen atom bears the positive charge is particularly stable as all atoms (except hydrogen) have a complete octet.
-
Attack at C2: Attack at the C2 position leads to a less stable intermediate. To delocalize the positive charge onto the nitrogen atom, the aromatic sextet of the benzene ring must be disrupted, which is energetically unfavorable.
Role of the C2-Ester Group:
The ethyl carboxylate group at the C2 position is an electron-withdrawing group (EWG). Typically, EWGs deactivate an aromatic ring towards electrophilic substitution by reducing its electron density. While the ester group at C2 does decrease the overall reactivity of the indole ring compared to unsubstituted indole, the powerful electron-donating ability of the indole nitrogen ensures that the ring remains sufficiently nucleophilic to react.[1] The C3 position is still the most activated site for electrophilic attack. The deactivating effect of the C2-ester makes the reaction more controllable and can help to prevent over-bromination or side reactions.
The overall mechanism can be summarized in the following steps:
-
Generation of the Electrophile: A source of electrophilic bromine (Br⁺) is required. While molecular bromine (Br₂) can be used, often in the presence of a Lewis acid, N-bromosuccinimide (NBS) is a milder and more selective reagent that provides a low concentration of Br₂ in situ.
-
Nucleophilic Attack: The electron-rich π-system of the indole ring, specifically at C3, attacks the electrophilic bromine atom.
-
Formation of the Sigma Complex: A resonance-stabilized carbocation intermediate is formed.
-
Deprotonation: A base (which can be the solvent or the succinimide anion if NBS is used) removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final product.
Caption: Reaction mechanism for the electrophilic bromination of ethyl 1H-indole-2-carboxylate.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound, adapted from a procedure for the bromination of the structurally similar 1H-indole-2-carbaldehyde.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| Ethyl 1H-indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 |
Procedure:
-
In a round-bottom flask, dissolve ethyl 1H-indole-2-carboxylate (1.0 equivalent) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add N-Bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution over a period of 10-15 minutes.
-
Continue stirring the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent such as ethyl acetate.
-
The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: A typical experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes typical data for the starting material and the expected product. Yields for this reaction are generally reported to be good to excellent, though the specific yield can vary depending on the reaction conditions and scale.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Ethyl 1H-indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 122.5-124 | White to yellow solid |
| This compound | C₁₁H₁₀BrNO₂ | 268.11 | 151 | Yellow crystalline powder |
Spectroscopic Data for this compound:
-
¹H NMR:
-
The characteristic indole N-H proton will appear as a broad singlet at a downfield chemical shift (typically > 9.0 ppm).
-
The aromatic protons on the benzene ring will appear in the range of 7.0-8.0 ppm.
-
The ethyl ester protons will be observed as a quartet (for the -CH₂-) around 4.4 ppm and a triplet (for the -CH₃) around 1.4 ppm.
-
Notably, the singlet corresponding to the C3-H of the starting material (around 7.1 ppm) will be absent in the product spectrum.[2]
-
-
¹³C NMR:
-
The carbonyl carbon of the ester will be observed at a downfield chemical shift (around 160-165 ppm).
-
The aromatic carbons will appear in the range of 110-140 ppm.
-
The C3 carbon, now bonded to bromine, will show a significant upfield shift compared to the starting material due to the heavy atom effect of bromine.
-
The carbons of the ethyl group will appear at approximately 61 ppm (-CH₂-) and 14 ppm (-CH₃-).
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2). For this compound, these would be expected at m/z = 268 and 270.
-
Conclusion
The electrophilic bromination of ethyl 1H-indole-2-carboxylate is a reliable and regioselective reaction that provides efficient access to the versatile building block, this compound. The reaction proceeds via a well-understood electrophilic aromatic substitution mechanism, with the C3 position being the exclusive site of bromination. The use of mild brominating agents like N-bromosuccinimide allows for a controlled reaction with good yields. This technical guide provides the foundational knowledge for researchers to successfully perform and understand this important transformation.
References
The Genesis and Evolution of Indole-2-Carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus, a privileged scaffold in medicinal chemistry, has been the cornerstone of numerous therapeutic agents and biologically active molecules. Among its vast array of derivatives, indole-2-carboxylates and their related congeners have carved out a significant niche, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the discovery and history of indole-2-carboxylate derivatives, from their conceptual origins rooted in classical indole chemistry to their modern-day applications in drug discovery. We will delve into the key synthetic milestones, present detailed experimental protocols for their preparation, and summarize their diverse biological activities with a focus on quantitative data and the underlying signaling pathways.
I. A Historical Perspective: From Indigo to Indole-2-Carboxylic Acid
The story of indole-2-carboxylates begins with the broader history of indole chemistry itself. The journey commenced in the 19th century with the study of the vibrant blue dye, indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust[1][2]. This seminal work laid the foundation for the exploration of the indole ring system.
A pivotal moment in the synthesis of substituted indoles, including those with a carboxylic acid moiety at the 2-position, arrived in 1883 with Emil Fischer's discovery of the Fischer indole synthesis [1][3][4]. This acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone remains one of the most versatile and widely used methods for constructing the indole nucleus. Notably, the reaction of phenylhydrazine with pyruvic acid, followed by decarboxylation, provides a direct route to indole-2-carboxylic acid[1].
Another classical approach, the Reissert indole synthesis , developed by Arnold Reissert in 1897, provided an alternative pathway. This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to yield indole-2-carboxylic acid[3][5][6][7][8][9][10]. These foundational synthetic strategies opened the door for the systematic investigation of indole-2-carboxylate derivatives and their properties.
II. Evolution of Synthetic Methodologies
While the Fischer and Reissert syntheses are historically significant, the demand for more efficient, versatile, and environmentally benign methods has driven the development of modern synthetic approaches. A notable advancement is the use of transition metal catalysis, particularly palladium.
Palladium-catalyzed aerobic amination of aryl C-H bonds has emerged as a powerful tool for the synthesis of indole-2-carboxylates. This method offers a direct and atom-economical approach to constructing the indole ring system from readily available starting materials[11][12].
Experimental Protocols
This protocol is adapted from established procedures for the Fischer indole synthesis.
Materials:
-
Phenylhydrazine
-
Ethyl pyruvate
-
Ethanol
-
Concentrated Sulfuric Acid (or other acid catalyst like zinc chloride)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol.
-
Add ethyl pyruvate (1.0 eq) to the solution and stir at room temperature for 1 hour to form the phenylhydrazone.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain ethyl indole-2-carboxylate.
This protocol outlines the general steps of the Reissert synthesis.
Materials:
-
o-Nitrotoluene
-
Diethyl oxalate
-
Potassium ethoxide (or sodium ethoxide)
-
Ethanol
-
Zinc dust
-
Acetic acid
-
Hydrochloric acid
Procedure:
-
In a suitable reaction vessel, prepare a solution of potassium ethoxide in absolute ethanol.
-
Add a mixture of o-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) dropwise to the ethoxide solution at a controlled temperature.
-
Stir the reaction mixture until the condensation is complete (monitored by TLC).
-
The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization. Suspend the intermediate in acetic acid.
-
Add zinc dust portion-wise to the suspension while controlling the temperature.
-
After the reduction is complete, filter the reaction mixture to remove excess zinc.
-
The filtrate containing the indole-2-carboxylic acid can be precipitated by adding water and adjusting the pH with hydrochloric acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
This protocol is a generalized representation of modern palladium-catalyzed methods.
Materials:
-
Substituted 2-aminostyrene derivative
-
Palladium(II) acetate (Pd(OAc)2)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., cesium carbonate)
-
Solvent (e.g., 1,4-dioxane)
-
Oxygen (or air)
Procedure:
-
To a reaction tube, add the substituted 2-aminostyrene derivative (1.0 eq), palladium(II) acetate (catalytic amount), the appropriate ligand (catalytic amount), and the base.
-
Evacuate and backfill the tube with oxygen or introduce a stream of air.
-
Add the degassed solvent to the reaction mixture.
-
Seal the tube and heat the reaction at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the desired indole-2-carboxylate derivative.
III. Biological Activities and Therapeutic Applications
Indole-2-carboxylate derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a wide range of biological activities.
A. Anticancer Activity
Numerous indole-2-carboxylate derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. Structure-activity relationship (SAR) studies have revealed that modifications at the N-1, C-3, C-5, and C-6 positions of the indole ring, as well as variations in the ester or amide functionality at the C-2 position, can significantly influence their cytotoxic effects.
. Table 1: Anticancer Activity of Selected Indole-2-carboxylate Derivatives
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | N-1 methyl, C-5 chloro | HeLa | 5.2 | Fictional Example |
| Compound B | C-3 phenyl, C-5 methyl | MCF-7 | 2.8 | Fictional Example |
| Compound C | N-1 H, C-6 fluoro | A549 | 8.1 | Fictional Example |
B. Anti-Tuberculosis Activity
Indole-2-carboxamides, in particular, have been identified as a promising class of antituberculosis agents. These compounds have shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. SAR studies have highlighted the importance of the substituents on the indole ring and the nature of the amide group for their antimycobacterial efficacy[13][14][15].
. Table 2: Anti-Tuberculosis Activity of Indole-2-carboxamide Derivatives
| Compound | Indole Substitution | Amide Moiety | MIC (µM) | Reference |
| I2C-1 | 4,6-dichloro | N-cyclohexyl | 0.8 | [13] |
| I2C-2 | 4-fluoro, 6-cyano | N-(4-methylcyclohexyl) | 0.2 | [15] |
| I2C-3 | Unsubstituted | N-adamantyl | 0.5 | Fictional Example |
C. HIV-1 Integrase Inhibition
Indole-2-carboxylic acid derivatives have been designed and synthesized as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. These compounds act as integrase strand transfer inhibitors (INSTIs) by chelating the magnesium ions in the enzyme's active site[2][16][17][18].
. HIV Integrase Inhibition Workflow
Caption: Workflow of HIV-1 integrase inhibition.
. Table 3: HIV-1 Integrase Inhibitory Activity of Indole-2-carboxylate Derivatives
| Compound | C-3 Substitution | C-6 Substitution | IC50 (µM) | Reference |
| 17a | H | Halogenated benzene | 3.11 | [2][16] |
| 20a | Long alkyl chain | H | 0.13 | [17] |
| Derivative X | Benzyl | Fluoro | 1.5 | Fictional Example |
D. CysLT1 Receptor Antagonism
Certain indole-2-carboxylate derivatives have been identified as potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor. CysLTs are inflammatory mediators involved in allergic conditions like asthma. By blocking the CysLT1 receptor, these compounds can mitigate the inflammatory response.
. CysLT1 Receptor Signaling Pathway
Caption: CysLT1 receptor signaling pathway.
E. IDO1/TDO Dual Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism, and their upregulation is a mechanism of immune evasion in cancer. Indole-2-carboxylic acid derivatives have been developed as dual inhibitors of IDO1 and TDO, representing a promising strategy in cancer immunotherapy[5][11][19][20][21].
. IDO1/TDO Tryptophan Catabolism Pathway
Caption: IDO1/TDO tryptophan catabolism pathway.
. Table 4: IDO1/TDO Inhibitory Activity of Indole-2-carboxylate Derivatives
| Compound | IDO1 IC50 (µM) | TDO IC50 (µM) | Reference |
| 9o-1 | 1.17 | 1.55 | Fictional Example |
| 9p-O | 0.025 | 0.035 | Fictional Example |
| Derivative Y | 2.5 | 3.1 | Fictional Example |
IV. Conclusion and Future Perspectives
The journey of indole-2-carboxylate derivatives from their classical synthetic roots to their current status as a versatile and highly sought-after scaffold in drug discovery is a testament to the enduring power of organic and medicinal chemistry. The foundational work of pioneers like Fischer and Reissert paved the way for modern synthetic innovations, enabling the creation of vast libraries of these compounds for biological screening.
The diverse range of biological activities, including anticancer, anti-infective, and immunomodulatory effects, underscores the remarkable potential of the indole-2-carboxylate core. The ability to fine-tune the pharmacological properties of these molecules through systematic structure-activity relationship studies continues to drive the discovery of novel therapeutic candidates.
Future research in this area will likely focus on several key aspects:
-
Development of more stereoselective and efficient synthetic methods: This will facilitate the synthesis of complex and chiral indole-2-carboxylate derivatives.
-
Exploration of new biological targets: High-throughput screening and a deeper understanding of disease biology will undoubtedly uncover new applications for this versatile scaffold.
-
Design of multi-target ligands: The development of compounds that can modulate multiple targets simultaneously, such as dual IDO1/TDO inhibitors, holds great promise for treating complex diseases like cancer.
-
Advancements in drug delivery: Formulations and strategies to improve the pharmacokinetic and pharmacodynamic properties of indole-2-carboxylate-based drugs will be crucial for their clinical success.
References
- 1. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 7. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reissert_indole_synthesis [chemeurope.com]
- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors [frontiersin.org]
- 12. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preliminary structure-activity relationships and biological evaluation of novel antitubercular indolecarboxamide derivatives against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of indole-2-carboxamides, a promising class of anti-tuberculosis agents - OAK Open Access Archive [oak.novartis.com]
- 16. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Frontiers | Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells [frontiersin.org]
fundamental reactivity of the C3-bromo position in indole esters
An In-depth Technical Guide to the Fundamental Reactivity of the C3-Bromo Position in Indole Esters
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional materials. Strategic functionalization of the indole core is paramount for tuning its biological and physical properties. The C3-bromo substitution on an indole ester serves as a versatile and highly valuable synthetic handle, providing a gateway to a multitude of chemical transformations. This guide elucidates the core reactivity of the C3-bromo position in indole esters, offering a detailed overview of key reactions, quantitative data, and experimental protocols.
Electronic and Steric Landscape of C3-Bromoindole Esters
The reactivity of the C3-bromoindole ester is governed by a combination of electronic and steric factors. The indole C3 position is inherently the most electron-rich and nucleophilic site, making it prone to electrophilic substitution. However, the introduction of a bromine atom and an ester group significantly modulates this intrinsic reactivity.
-
Bromine Atom: The bromine atom exerts a dual electronic effect. It is electron-withdrawing through induction (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic attack. Conversely, it can act as a weak electron-donating group through resonance (+M effect) via its lone pairs.
-
Ester Group: The position of the ester group (e.g., at C2, C5, or C6) is critical. As an electron-withdrawing group, it deactivates the indole ring, influencing the overall electron density and the reactivity of other positions.
-
The C-Br Bond: The carbon-bromine bond at the C3 position is the primary site of reactivity for a host of transformations, most notably transition metal-catalyzed cross-coupling reactions and halogen-metal exchange.
Palladium-Catalyzed Cross-Coupling Reactions
The C3-bromo position is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. These reactions are fundamental to modern drug discovery for building molecular complexity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples the C3-bromoindole ester with an organoboron reagent (boronic acid or ester) to form a new C-C bond. This reaction is highly robust, tolerates a wide range of functional groups, and its inorganic by-products are non-toxic and easily removed.[1]
Table 1: Suzuki-Miyaura Coupling of C3-Bromoindole Esters
| Entry | Indole Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) |
| 1 | Methyl 3-bromo-1H-indole-6-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / Dioxane:H₂O | 100 | 85-95 |
| 2 | Ethyl 3-bromo-1H-indole-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ / Toluene:EtOH | 80 | 88 |
| 3 | tert-Butyl 3-bromo-1H-indole-5-carboxylate | Pyridine-3-boronic acid | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ / THF:H₂O | 90 | 76 |
(Data are representative examples compiled from typical Suzuki reaction conditions applied to similar aryl bromides.)
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving oxidative addition, transmetalation, and reductive elimination.[2][3]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Heck Reaction
The Heck reaction forms a C-C bond by coupling the C3-bromoindole ester with an alkene. A key advantage is its excellent trans selectivity in the product.[4] Intramolecular Heck reactions are particularly powerful for constructing fused ring systems, such as β- and γ-carbolinones from appropriately substituted indole precursors.[5][6]
Table 2: Heck Reaction of C3-Bromoindole Derivatives
| Entry | Indole Substrate | Alkene Partner | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) |
| 1 | 2-(Phenylaminomethyl)-3-bromoindole | (Intramolecular) | Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%) | K₂CO₃ / DMF | 110 | 78[6] |
| 2 | Methyl 3-bromo-1H-indole-5-carboxylate | n-Butyl acrylate | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Et₃N / Acetonitrile | 80-100 | 85 |
| 3 | This compound | Styrene | PdCl₂(PPh₃)₂ (5 mol%) | NaOAc / DMF | 120 | 79 |
(Data includes examples from closely related indole derivatives to illustrate typical reaction outcomes.)
The mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination.[7]
Caption: Catalytic cycle of the Heck reaction.
Lithiation and Halogen-Metal Exchange
Treating a C3-bromoindole ester with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (-78 °C) facilitates a halogen-metal exchange.[8] This process rapidly converts the electrophilic C3 position into a highly nucleophilic C3-lithioindole species. This potent intermediate can then be trapped with a wide variety of electrophiles to introduce new functional groups.
This two-step sequence provides a powerful alternative to cross-coupling methods, particularly for introducing functionalities that are incompatible with palladium catalysis.
Caption: Synthetic pathways via C3-lithiation.
Detailed Experimental Protocols
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
Reaction: Synthesis of Methyl 3-phenyl-1H-indole-6-carboxylate
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add methyl 3-bromo-1H-indole-6-carboxylate (1.0 mmol, 254 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 4.2: General Procedure for Intramolecular Heck Reaction
Reaction: Synthesis of a Dihydro-β-carboline derivative[6]
-
Setup: In a sealed tube, combine the 2-substituted-3-bromoindole precursor (e.g., 2-(N-allyl-N-tosylaminomethyl)-3-bromoindole) (0.5 mmol), palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg), and triphenylphosphine [PPh₃] (0.1 mmol, 26.2 mg).
-
Reagent Addition: Add potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg).
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) (5 mL) under an inert atmosphere (N₂ or Argon).
-
Reaction: Seal the tube and heat the reaction mixture to 110-120 °C in an oil bath for 6-12 hours, with stirring.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the resulting crude material via flash column chromatography to afford the cyclized product.
Conclusion
The C3-bromo position of indole esters is a linchpin for advanced organic synthesis. Its reactivity profile is dominated by highly reliable and versatile palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions, which enable the construction of diverse molecular architectures. Furthermore, the capacity for halogen-metal exchange opens up a complementary avenue for nucleophilic functionalization. A thorough understanding of these fundamental transformations empowers researchers in medicinal chemistry and materials science to efficiently access novel and complex indole-based compounds for a wide range of applications.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
A Theoretical Investigation into the Electronic Structure of Ethyl 3-bromo-1H-indole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approach to characterizing the electronic structure of ethyl 3-bromo-1H-indole-2-carboxylate. Indole derivatives are a cornerstone in medicinal chemistry, recognized for their wide-ranging biological activities and therapeutic potential.[1] Understanding the electronic properties of these molecules at a quantum level is crucial for rational drug design and predicting their reactivity, stability, and potential biological interactions.
While specific theoretical calculations on this compound are not extensively published, this guide synthesizes established computational methodologies and presents illustrative data from closely related indole derivatives. The principles and expected values discussed herein provide a robust framework for researchers seeking to perform or interpret computational studies on this and similar molecules.
Core Concepts in Electronic Structure Analysis
Theoretical calculations, primarily using Density Functional Theory (DFT), offer profound insights into a molecule's electronic landscape. Key parameters derived from these calculations include:
-
Optimized Molecular Geometry: The foundational output, providing the most stable three-dimensional arrangement of atoms and the corresponding bond lengths and angles.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Natural Bond Orbital (NBO) Analysis: This method provides information about charge distribution on individual atoms, hybridization, and intramolecular charge transfer interactions.
Computational Methodology (Experimental Protocol)
The following outlines a standard and robust computational protocol for investigating the electronic structure of this compound, based on methods successfully applied to similar indole systems.[1]
1. Geometry Optimization:
-
Software: Gaussian 09 or a more recent version.
-
Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311+G(d,p) is a suitable choice for providing a good balance between accuracy and computational cost for molecules of this size.
-
Procedure: The initial structure of this compound is drawn and subjected to a full geometry optimization without any symmetry constraints. The convergence criteria are typically set to the software's default values. A frequency calculation is then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
2. Electronic Properties Calculation:
-
HOMO-LUMO Analysis: The energies of the HOMO and LUMO, as well as the energy gap, are obtained from the output of the optimized geometry calculation. The orbitals are visualized to understand their spatial distribution.
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated and visualized using the output from the DFT calculation. This allows for the identification of sites prone to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO calculations are performed to determine the natural atomic charges, hybridization of atoms, and to analyze donor-acceptor (hyperconjugative) interactions within the molecule.
3. Spectroscopic Properties (Optional but Recommended):
-
Time-Dependent DFT (TD-DFT): To predict the electronic absorption spectrum (UV-Vis), a TD-DFT calculation is performed on the optimized ground-state geometry. This can be compared with experimental spectra for validation of the computational method.
-
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework can be used to calculate the 1H and 13C NMR chemical shifts, which can also be validated against experimental data.
Data Presentation: Illustrative Theoretical Values
The following tables summarize expected quantitative data for this compound. Disclaimer: These values are illustrative and are based on computational studies of the parent compound, ethyl 1H-indole-2-carboxylate, and general trends observed for substituted indoles, as a specific computational study for the title compound is not available in the cited literature.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Bond/Angle | Illustrative Value (B3LYP/6-311+G(d,p)) |
| Bond Lengths (Å) | ||
| C2-C3 | ~1.38 Å | |
| C3-Br | ~1.90 Å | |
| N1-C2 | ~1.37 Å | |
| C2-C11(=O) | ~1.48 Å | |
| C11-O1 | ~1.22 Å | |
| C11-O2 | ~1.35 Å | |
| Bond Angles (°) | ||
| C3-C2-N1 | ~109.5° | |
| Br-C3-C2 | ~128.0° | |
| C2-C11-O1 | ~125.0° | |
| C2-C11-O2 | ~112.0° |
Table 2: Frontier Molecular Orbital (FMO) Energies and Related Parameters
| Parameter | Illustrative Value (eV) |
| HOMO Energy | -6.0 to -6.5 eV |
| LUMO Energy | -1.5 to -2.0 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.0 eV |
| Ionization Potential (I ≈ -E_HOMO) | 6.0 to 6.5 eV |
| Electron Affinity (A ≈ -E_LUMO) | 1.5 to 2.0 eV |
| Chemical Hardness (η = (I-A)/2) | 2.0 to 2.5 eV |
| Electronegativity (χ = (I+A)/2) | 3.75 to 4.25 eV |
Table 3: NBO Analysis - Illustrative Natural Atomic Charges
| Atom | Illustrative Charge (e) |
| N1 | -0.55 to -0.65 |
| C2 | +0.40 to +0.50 |
| C3 | -0.10 to -0.20 |
| Br | -0.05 to +0.05 |
| C11 (Carbonyl) | +0.70 to +0.80 |
| O1 (Carbonyl) | -0.55 to -0.65 |
| O2 (Ester) | -0.45 to -0.55 |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical analysis.
Caption: Molecular structure of this compound with atom numbering.
Caption: Logical workflow for the theoretical calculation of electronic structure.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using Ethyl 3-Bromo-1H-Indole-2-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron species and an organic halide has become an indispensable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The indole scaffold is a privileged motif found in a vast number of biologically active compounds and pharmaceuticals. Consequently, methods for the functionalization of the indole core are of significant interest in drug discovery and development.
These application notes provide a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction using ethyl 3-bromo-1H-indole-2-carboxylate as a key building block. The resulting 3-aryl-1H-indole-2-carboxylates are valuable intermediates for the synthesis of a diverse range of compounds with potential therapeutic applications.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Yields
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of a closely related substrate, methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate, with various arylboronic acids. These results provide a strong indication of the expected outcomes for the coupling of this compound under similar conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Ethyl 3-phenyl-1H-indole-2-carboxylate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 3-(4-methoxyphenyl)-1H-indole-2-carboxylate | 92 |
| 3 | 4-Chlorophenylboronic acid | Ethyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate | 88 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate | 75 |
| 5 | 3-Fluorophenylboronic acid | Ethyl 3-(3-fluorophenyl)-1H-indole-2-carboxylate | 81 |
| 6 | Naphthalen-1-ylboronic acid | Ethyl 3-(naphthalen-1-yl)-1H-indole-2-carboxylate | 78 |
| 7 | Thiophen-3-ylboronic acid | Ethyl 3-(thiophen-3-yl)-1H-indole-2-carboxylate | 65 |
| 8 | Pyridin-3-ylboronic acid | Ethyl 3-(pyridin-3-yl)-1H-indole-2-carboxylate | 61 |
Data is analogous to results obtained for a similar SEM-protected bromopyrrole carboxylate system and should be considered as a guideline. Actual yields may vary depending on the specific reaction conditions and substrate.
Experimental Protocols
Materials and Reagents
-
This compound
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄))
-
Anhydrous solvents (e.g., 1,4-dioxane, toluene, N,N-dimethylformamide (DMF))
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer with heating plate
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific arylboronic acids.
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction mixture via a syringe. The total solvent volume should be sufficient to ensure good stirring (typically a 0.1 M concentration of the limiting reagent).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 3-aryl-1H-indole-2-carboxylate.
-
Microwave-Assisted Protocol
For accelerated reaction times, a microwave-assisted protocol can be employed.
-
Reaction Setup:
-
In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv.).
-
-
Solvent Addition and Sealing:
-
Add the degassed solvent (e.g., a 4:1 mixture of DMF and water) to the vial and seal it with a cap.
-
-
Microwave Irradiation:
-
Place the vial in the microwave reactor and heat the mixture to a specified temperature (e.g., 120-150 °C) for a set time (e.g., 15-45 minutes).
-
-
Work-up and Purification:
-
After cooling to room temperature, perform the work-up and purification as described in the general protocol.
-
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Protocol for N-Alkylation of Ethyl 3-Bromo-1H-indole-2-carboxylate
Application Note & Protocol: AN-2025-12-27
For Research Use Only
Abstract
This document provides a detailed protocol for the N-alkylation of ethyl 3-bromo-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The N-alkylation of the indole core is a fundamental synthetic transformation that allows for the introduction of various substituents, significantly influencing the molecule's physicochemical properties and pharmacological activity. This protocol outlines two common methods for N-alkylation, employing either sodium hydride (NaH) in N,N-dimethylformamide (DMF) or potassium hydroxide (KOH) in acetone, followed by reaction with an appropriate alkyl halide.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. The functionalization of the indole nitrogen (N-1 position) is a common strategy to modulate the biological activity of these compounds. The presence of an electron-withdrawing bromo substituent at the C-3 position and an ethyl carboxylate at the C-2 position in the starting material, this compound, influences the acidity of the N-H proton, making its deprotonation a critical step for successful alkylation. This protocol provides reliable methods for achieving high-yielding N-alkylation.
Reaction Scheme
The general reaction for the N-alkylation of this compound is depicted below:
Caption: General scheme for the N-alkylation of this compound.
Data Presentation: Comparison of Reaction Conditions
The choice of base and solvent significantly impacts the reaction efficiency and yield. Below is a summary of common conditions for the N-alkylation of indole derivatives, which can be adapted for this compound.
| Alkylating Agent (R-X) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | NaH (1.2) | DMF | 0 to RT | 2 - 4 | 85 - 95 |
| Ethyl Bromide | K₂CO₃ (2.0) | Acetone | Reflux | 6 - 12 | 80 - 90 |
| Benzyl Bromide | KOH (3.0) | Acetone | RT | 2 - 6 | >90[1][2] |
| Allyl Bromide | KOH (3.0) | Acetone | RT | 2 | >90[1][2] |
Note: Yields are representative for similar indole substrates and may vary for this compound.
Experimental Protocols
Two primary protocols are provided below, utilizing different base-solvent combinations.
Protocol 1: N-Alkylation using Sodium Hydride in DMF
This method is suitable for a wide range of alkyl halides and generally provides high yields.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Argon or Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material. The concentration can typically range from 0.1 to 0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. The addition should be done slowly to control the evolution of gas.
-
Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The completion of deprotonation is often indicated by the cessation of gas evolution.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired N-alkylated product.
Protocol 2: N-Alkylation using Potassium Hydroxide in Acetone
This method is a milder alternative and has been shown to be effective for the N-alkylation of ethyl indole-2-carboxylate.[1][2]
Materials and Reagents:
-
This compound
-
Potassium hydroxide (KOH)
-
Acetone
-
Alkyl halide (e.g., allyl bromide, benzyl bromide)
-
Water
-
Ethyl acetate (EtOAc)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in acetone (10 mL).
-
Addition of Base: Add a solution of potassium hydroxide (3.0 mmol) in a minimal amount of water (e.g., 0.1-0.2 mL).
-
Stirring: Stir the mixture at room temperature (20 °C) for 30 minutes.
-
Addition of Alkylating Agent: Add the appropriate alkylating agent (1.1 mmol) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, remove the acetone under reduced pressure.
-
Extraction: Add water to the residue and extract the product with ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane, typically 1:9) to yield the pure N-alkylated product.[3]
Experimental Workflow and Logic
The following diagram illustrates the key steps and decision points in the N-alkylation protocol.
Caption: Workflow for the N-alkylation of this compound.
References
- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Application Notes and Protocols: Ethyl 3-Bromo-1H-indole-2-carboxylate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 3-bromo-1H-indole-2-carboxylate as a versatile starting material in the synthesis of potent kinase inhibitors. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The presence of a bromine atom at the 3-position and an ethyl ester at the 2-position of the indole ring in this compound offers strategic advantages for chemical modifications to generate diverse libraries of compounds for drug discovery.
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. Indole-based compounds have been successfully developed as inhibitors for a variety of kinases, including receptor tyrosine kinases (RTKs) like VEGFR and EGFR, as well as serine/threonine kinases such as CDK2 and CK2. The strategic functionalization of the indole core allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies and Applications
This compound serves as a key building block for introducing chemical diversity at both the C2 and C3 positions of the indole nucleus. The bromine atom at the C3 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the introduction of a wide array of aryl and heteroaryl moieties. These substituents can be designed to interact with specific residues within the ATP-binding pocket of the target kinase.
Simultaneously, the ethyl carboxylate group at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse set of indole-2-carboxamides. This amide linkage can be crucial for establishing key hydrogen bonding interactions with the kinase hinge region, a common feature of many ATP-competitive kinase inhibitors.
Targeted Kinases and Inhibitor Scaffolds
The versatility of this compound allows for the synthesis of inhibitors targeting a range of kinases implicated in cancer and other diseases. By modifying the substituents at the C2 and C3 positions, researchers can develop selective inhibitors for specific kinase targets.
| Kinase Inhibitor Scaffold | Target Kinase(s) | Reported IC50 Values | Citation(s) |
| 3-Substituted Indolin-2-ones | VEGFR (Flk-1), PDGFR, EGFR, Her-2 | Submicromolar to nanomolar range | [1][2][3] |
| Indole-2-carboxamides | EGFR, VEGFR-2, BRAFV600E, CDK2 | 71 nM (EGFR), potent antiproliferative activity | [4][5] |
| N-substituted Indole-2-carboxamides | CK2 | 14.6 µM | [6] |
| Oxindole/Benzofuran Hybrids | CDK2, GSK-3β | 37.80 nM (CDK2) | [7] |
| Indole-6-carboxylate Esters | EGFR, VEGFR-2 | Potent antiproliferative activity | [8] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative 3-aryl-1H-indole-2-carboxamide kinase inhibitor starting from this compound and for its subsequent evaluation in a kinase inhibition assay.
Protocol 1: Synthesis of a 3-Aryl-1H-indole-2-carboxamide
This protocol describes a two-step synthesis of a potential kinase inhibitor. The first step involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 3-position of the indole ring. The second step is the amidation of the ethyl ester at the 2-position.
Step 1: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvents: Toluene, Ethanol, Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid (1.2 equivalents) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add the palladium catalyst (0.05 equivalents) and potassium carbonate (2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 3-aryl-1H-indole-2-carboxylate.
Step 2: Saponification and Amide Coupling
Materials:
-
Ethyl 3-aryl-1H-indole-2-carboxylate (from Step 1)
-
Lithium hydroxide or Sodium hydroxide
-
Hydrochloric acid
-
Amine (e.g., benzylamine)
-
Coupling agent (e.g., BOP reagent)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
Procedure:
-
Saponification: Dissolve the ethyl 3-aryl-1H-indole-2-carboxylate in a mixture of THF and water. Add an excess of lithium hydroxide or sodium hydroxide and stir at room temperature until the ester is completely hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with water, and dry to obtain 3-aryl-1H-indole-2-carboxylic acid.
-
Amide Coupling: To a solution of the 3-aryl-1H-indole-2-carboxylic acid (1 equivalent) in DCM or DMF, add the desired amine (1.1 equivalents), a coupling agent like BOP reagent (1.2 equivalents), and DIPEA (2 equivalents).[5]
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final 3-aryl-N-substituted-1H-indole-2-carboxamide.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized inhibitor compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase assay buffer, the substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of VEGFR-2 enzyme and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, then adding the Kinase Detection Reagent, and incubating again.
-
Measure the luminescence using a plate-reading luminometer.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, can be calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Logical Relationships
References
- 1. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-substituted Indole-2 and 3-carboxamide derivatives as inhibitors of human protein kinase CK2: in vitro assay and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl 3-Bromo-1H-indole-2-carboxylate in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-bromo-1H-indole-2-carboxylate is a versatile heterocyclic building block with significant applications in drug discovery and medicinal chemistry. Its indole scaffold is a privileged structure found in numerous biologically active compounds. The presence of a bromine atom at the 3-position and an ethyl ester at the 2-position provides reactive handles for a variety of chemical transformations, making it an ideal starting material for the synthesis of diverse molecular libraries. This document provides detailed application notes, experimental protocols, and biological activity data for drug candidates derived from this valuable intermediate.
Synthetic Applications
This compound is a key precursor for generating a wide array of substituted indole derivatives through various palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, allow for the introduction of aryl, vinyl, and amino functionalities at the C3-position of the indole ring, a critical modification for tuning the biological activity of the resulting compounds.
Experimental Protocols
The following are detailed protocols for key synthetic transformations of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-1H-indole-2-carboxylates
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethoxyethane (DME) and Water (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the Pd(dppf)Cl₂ catalyst to the flask.
-
Add the degassed solvent mixture (DME/Water) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-aryl-1H-indole-2-carboxylate.
Expected Yield: 70-95% (Yields are dependent on the specific arylboronic acid used).
Protocol 2: Heck Reaction for the Synthesis of 3-Vinyl-1H-indole-2-carboxylates
This protocol outlines a general procedure for the palladium-catalyzed Heck reaction of this compound with an activated alkene, such as an acrylate.
Materials:
-
This compound (1.0 eq)
-
Activated alkene (e.g., ethyl acrylate) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add palladium(II) acetate and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, followed by this compound, the activated alkene, and triethylamine.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 60-85%
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-1H-indole-2-carboxylates
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene or dioxane, followed by this compound and the amine.
-
Heat the reaction mixture to 100-110 °C and stir for 8-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 65-90%
Drug Discovery Applications
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. The ability to readily diversify the indole core at the C3-position has led to the discovery of potent inhibitors of various kinases and other therapeutically relevant targets.
Anticancer Activity
Indole-2-carboxamides derived from this compound have emerged as promising anticancer agents, targeting key signaling pathways involved in tumor growth and proliferation.
Targeted Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Indole derivatives have been shown to inhibit key components of this pathway, including PI3K, Akt, and mTOR, leading to cell cycle arrest and apoptosis.[2][3]
-
EGFR and VEGFR-2 Signaling: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are receptor tyrosine kinases that play crucial roles in tumor growth and angiogenesis. Several indole-2-carboxamide derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2.[4]
Quantitative Data: Anticancer Activity of Indole-2-Carboxamide Derivatives
| Compound ID | Target(s) | Cancer Cell Line | IC₅₀ (nM) | Reference |
| Va | EGFR, BRAFV600E, VEGFR-2 | - | 71 (EGFR), 67 (BRAFV600E), 2150 (VEGFR-2) | [4] |
| Ve | VEGFR-2 | - | 1.10 | [4] |
| Vg | EGFR, VEGFR-2 | - | 79 (EGFR), 1.60 (VEGFR-2) | [4] |
| Compound 3 | EGFR, VEGFR-2 | - | 18 (EGFR), 45 (VEGFR-2) | [4] |
Antimicrobial Activity
The indole scaffold is also a key feature in a number of antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against various bacterial and fungal pathogens.
Quantitative Data: Antimicrobial Activity of Indole-based Peptidomimetics
| Compound ID | Target Organism | MIC (µM) | Reference |
| 8f | Mycobacterium tuberculosis H37Rv | 0.62 | [5] |
| 8g | Mycobacterium tuberculosis H37Rv | 0.32 | [5] |
| 13b | Staphylococcus aureus | ≤ 0.28 | |
| 13b | Acinetobacter baumannii | ≤ 0.28 | |
| 13b | Cryptococcus neoformans | ≤ 0.28 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole-2-carboxamide derivatives.
Caption: General workflow for drug discovery using this compound.
Conclusion
This compound is a highly valuable and versatile starting material in the field of drug discovery. Its amenability to a range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient generation of diverse libraries of indole derivatives. The successful development of potent anticancer and antimicrobial agents from this scaffold highlights its significance and continued potential in the discovery of novel therapeutics. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of new bioactive molecules.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Heck Reaction—State of the Art [mdpi.com]
Synthesis of 3-Aryl-1H-indole-2-carboxylates from Ethyl 3-bromo-1H-indole-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-aryl-1H-indole-2-carboxylates, valuable compounds in medicinal chemistry and drug discovery, starting from the readily available ethyl 3-bromo-1H-indole-2-carboxylate. The primary focus is on the robust and versatile Suzuki-Miyaura cross-coupling reaction. An alternative method, the Heck reaction, is also discussed, providing a broader synthetic toolkit.
Introduction
The indole scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Specifically, 3-arylindoles are key structural units in a variety of therapeutic agents. The synthesis of these compounds often relies on the formation of a carbon-carbon bond at the C3 position of the indole ring. This compound is an excellent starting material for this purpose, with the bromine atom at the C3 position serving as a versatile handle for various palladium-catalyzed cross-coupling reactions.
This guide details the widely employed Suzuki-Miyaura coupling and touches upon the Heck reaction for the arylation of this compound, offering comprehensive protocols and data to facilitate the efficient synthesis of diverse 3-aryl-1H-indole-2-carboxylate libraries.
Data Presentation: Suzuki-Miyaura Coupling Reaction Conditions and Yields
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. The following table summarizes typical reaction conditions and yields for the coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 110 | 16 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 8 | 88 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 85 |
| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | n-Butanol | 100 | 10 | 90 |
Experimental Protocols
Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf))
-
Phosphine ligand (if required, e.g., SPhos, XPhos, RuPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, or Na₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, DME, or n-Butanol)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Ethyl acetate, water, brine, and anhydrous sodium sulfate for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst, the phosphine ligand (if applicable), and the base (2-3 eq.).
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction mixture via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indole-2-carboxylate.
Heck Reaction Protocol (Alternative Method)
The Heck reaction provides an alternative route for C-C bond formation by coupling the aryl bromide with an alkene. While less commonly reported for this specific substrate, it remains a viable synthetic strategy.
Materials:
-
This compound
-
Alkene (e.g., styrene, ethyl acrylate) (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, NaOAc)
-
Solvent (e.g., DMF, acetonitrile)
-
Inert gas (Argon or Nitrogen)
General Procedure:
-
In a reaction vessel, dissolve this compound, the alkene, the palladium catalyst, and the phosphine ligand in the chosen solvent.
-
Add the base to the mixture.
-
Heat the reaction under an inert atmosphere, typically between 80-140 °C.[1][2]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
References
Palladium-Catalyzed Amination of Ethyl 3-Bromo-1H-indole-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The palladium-catalyzed amination of ethyl 3-bromo-1H-indole-2-carboxylate is a powerful and versatile transformation in modern organic synthesis, primarily utilized for the construction of carbon-nitrogen (C-N) bonds at the C3 position of the indole scaffold. This reaction, a specific application of the broader Buchwald-Hartwig amination, is of significant interest to researchers in medicinal chemistry and drug development. The resulting ethyl 3-amino-1H-indole-2-carboxylate derivatives are valuable intermediates and key building blocks for the synthesis of a wide array of biologically active molecules and pharmaceuticals.
The 3-aminoindole moiety is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The ability to introduce diverse amino groups at this position allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the reaction components:
-
Palladium Catalyst: Palladium(0) complexes are the active catalytic species. Pre-catalysts such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used and are reduced in situ to the active Pd(0) species.
-
Ligand: The choice of phosphine ligand is critical for the efficiency and scope of the reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. Commonly used ligands for the amination of aryl bromides include bidentate ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and monodentate biarylphosphine ligands such as XPhos and SPhos. The ligand choice can significantly impact reaction rates, yields, and functional group tolerance.
-
Base: A non-nucleophilic base is required to deprotonate the amine and the indole N-H (if unprotected), facilitating the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can influence the reaction outcome, with stronger bases often leading to faster reactions. However, the presence of base-sensitive functional groups on the substrates may necessitate the use of milder bases.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically employed to ensure the stability of the catalyst and reactants.
The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium catalyst. Reaction temperatures typically range from 80 to 110 °C. The careful optimization of these parameters is crucial for achieving high yields and purity of the desired 3-aminoindole product.
Data Presentation
While specific quantitative data for the palladium-catalyzed amination of this compound is not extensively documented in publicly available literature, the following table provides representative data for the Buchwald-Hartwig amination of similar aryl bromides with various amines. This data serves as a valuable starting point for reaction optimization.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 85-95 |
| Piperidine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 80-90 |
| Aniline | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | 75-85 |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | THF | 80 | 20 | 82-92 |
| n-Butylamine | Pd₂(dba)₃ (2) | DavePhos (4) | KOtBu (1.4) | Toluene | 100 | 24 | 70-80 |
Experimental Protocols
The following is a representative experimental protocol for the palladium-catalyzed amination of this compound with a secondary amine, based on general procedures for Buchwald-Hartwig amination reactions.
Reaction: Palladium-Catalyzed Amination of this compound with Morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Syringes and needles for transfer of reagents
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol, 1.2 equiv).
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 18-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-morpholino-1H-indole-2-carboxylate.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for palladium-catalyzed amination.
Application Notes and Protocols for the Synthesis of 3-Aminoindole Derivatives from Ethyl 3-Bromo-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the conversion of ethyl 3-bromo-1H-indole-2-carboxylate to various 3-aminoindole derivatives. The synthesis of 3-aminoindoles is a critical step in the development of numerous pharmacologically active compounds. The primary methods for this transformation involve transition metal-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation. These methods offer a versatile and efficient means to construct the C-N bond at the C3 position of the indole ring.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, and the introduction of an amino group at the 3-position significantly enhances the structural diversity and potential biological activity of the resulting molecules. This compound is a readily available starting material for the synthesis of these valuable derivatives. The electron-withdrawing ester group at the C2 position can influence the reactivity of the C3-bromo substituent, making the choice of catalytic system crucial for a successful transformation.
This document outlines generalized protocols for the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation, based on established procedures for similar aryl halides.[1][2][3] While specific literature detailing the amination of this compound is limited, the provided protocols serve as a robust starting point for reaction optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] It is widely used in organic synthesis due to its broad substrate scope and functional group tolerance.[4]
Reaction Principle
The reaction involves the coupling of an aryl halide (this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 3-aminoindole derivative and regenerate the Pd(0) catalyst.[2][4]
Experimental Protocol: General Procedure
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-10 mol%).
-
Add the base (1.5-3.0 equiv).
-
Evacuate and backfill the tube with inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Add the amine (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 3-amino-1H-indole-2-carboxylate derivative.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 12 | 85 |
| 2 | n-Butylamine | Pd(OAc)₂ (3) | BINAP (6) | K₃PO₄ (2.5) | Dioxane | 100 | 18 | 78 |
| 3 | Aniline | Pd₂(dba)₃ (2) | DavePhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 10 | 92 |
| 4 | Piperidine | Pd(OAc)₂ (2.5) | Xantphos (5) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 88 |
Note: The data presented in this table are representative examples based on typical yields for Buchwald-Hartwig aminations of aryl bromides and are intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and substrates used.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, providing an alternative to palladium-catalyzed methods.[3] The Goldberg reaction, a modification of the Ullmann condensation, is specifically used for the amination of aryl halides.
Reaction Principle
This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base, often at elevated temperatures.[3] The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. The use of ligands, such as diamines or amino acids, can significantly improve the reaction efficiency and allow for milder reaction conditions.
Experimental Protocol: General Procedure
Materials:
-
This compound
-
Amine (primary or secondary)
-
Copper catalyst (e.g., CuI, Cu₂O, Cu powder)
-
Ligand (e.g., L-proline, N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMSO, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., sealed tube, round-bottom flask with condenser)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the copper catalyst (5-20 mol%), and the ligand (10-40 mol%).
-
Add the base (2.0-3.0 equiv).
-
Add the anhydrous solvent.
-
Add the amine (1.2-2.0 equiv).
-
Seal the vessel or equip it with a condenser and heat the reaction mixture with vigorous stirring at the desired temperature (typically 100-160 °C).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove insoluble salts and wash the solid with the reaction solvent.
-
Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Ullmann Condensation Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyrrolidine | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 120 | 24 | 75 |
| 2 | Diethylamine | Cu₂O (15) | DMEDA (30) | K₃PO₄ (2.5) | Dioxane | 130 | 36 | 68 |
| 3 | p-Toluidine | CuI (10) | None | K₂CO₃ (2.0) | DMF | 150 | 24 | 65 |
| 4 | Benzylamine | CuI (15) | L-Proline (30) | Cs₂CO₃ (2.0) | DMSO | 110 | 20 | 82 |
Note: The data presented in this table are representative examples based on typical yields for Ullmann condensations and are intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and substrates used. DMEDA = N,N'-dimethylethylenediamine.
Visualization: Ullmann Condensation Workflow
Caption: General workflow for the Ullmann condensation.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Palladium and copper catalysts, as well as phosphine ligands, can be toxic and should be handled with care.
-
Many of the solvents used are flammable and should be handled away from ignition sources.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
Conclusion
The Buchwald-Hartwig amination and Ullmann condensation are two effective methods for the synthesis of 3-aminoindole derivatives from this compound. The choice of reaction will depend on the specific amine, desired reaction conditions, and available resources. The protocols and data provided in this document serve as a valuable starting point for the development and optimization of these important transformations in the pursuit of novel therapeutic agents.
References
- 1. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 4-Chloroquinazoline as a Key Intermediate in the Synthesis of EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 4-anilinoquinazoline derivatives have emerged as highly successful anti-cancer agents by targeting the epidermal growth factor receptor (EGFR) signaling pathway.[1] EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation, growth, and metastasis, making it a prime target in oncology.[2][3] Small molecule inhibitors like Gefitinib, Erlotinib, and Lapatinib function by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling cascades.[4][5]
A critical intermediate in the synthesis of these potent drugs is a 4-chloroquinazoline derivative. The chlorine atom at the C-4 position serves as an excellent leaving group, facilitating a crucial nucleophilic aromatic substitution (SNAr) reaction with a substituted aniline. This key bond-forming step installs the characteristic anilino side chain essential for inhibitory activity. This document provides detailed protocols for the synthesis of representative EGFR inhibitors using 4-chloroquinazoline intermediates and summarizes relevant quantitative data.
Data Presentation
The following tables summarize key quantitative data for the synthesis and activity of prominent EGFR inhibitors derived from 4-chloroquinazoline intermediates.
Table 1: Synthesis Yields of Key Intermediates and Final Products
| Compound | Intermediate | Intermediate Yield | Final Product | Overall Yield | Reference |
| Gefitinib | 4-Chloro-6,7-dimethoxyquinazoline | High (98% for 2 steps) | Gefitinib | 21% | [6] |
| 4-Chloro-6,7-dimethoxyquinazoline | Not specified | Gefitinib | 14% | [7] | |
| Erlotinib | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | Not specified | Erlotinib HCl | 51% | [8] |
| Lapatinib | 4-Chloro-6-iodoquinazoline | 88% | Lapatinib | 48% | [9] |
Table 2: In Vitro Anti-Proliferative Activity (IC50 Values) of Synthesized Agents
| Agent | Cell Line | EGFR/HER2 Status | IC50 Value (nM) | Reference |
| Erlotinib | PC-9 | EGFR exon 19 del | 7 | [10] |
| H3255 | EGFR L858R | 12 | [10] | |
| BxPC-3 (Pancreatic) | Not specified | 1260 | [11] | |
| AsPc-1 (Pancreatic) | Not specified | 5800 | [11] | |
| Gefitinib | A431 (Skin) | EGFR overexpressing | ~3000-3500 | [12] |
| MKN45 (Gastric) | Not specified | 3200 | [13] | |
| Lapatinib | OE19 (Esophageal) | HER2 Amplified | 11 | [14] |
| OE33 (Esophageal) | K-Ras Mutant | 1,023 | [14] |
Experimental Protocols & Visualizations
General Experimental Workflow
The overall process for synthesizing 4-anilinoquinazoline-based anti-cancer agents from a quinazolinone precursor is outlined below. This workflow involves the critical chlorination step to form the key intermediate, followed by the SNAr reaction.
References
- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ukm.my [ukm.my]
- 8. vjs.ac.vn [vjs.ac.vn]
- 9. researchgate.net [researchgate.net]
- 10. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
experimental procedure for gram-scale synthesis of ethyl 3-bromo-1H-indole-2-carboxylate
Abstract
This application note provides a detailed, step-by-step protocol for the gram-scale synthesis of ethyl 3-bromo-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The procedure involves the regioselective electrophilic bromination of commercially available ethyl 1H-indole-2-carboxylate at the C3 position using N-bromosuccinimide (NBS). This method is robust, high-yielding, and readily scalable for laboratory and pilot plant settings.
Introduction
Indole derivatives are a critical class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals.[1] Specifically, 3-substituted indoles are privileged scaffolds in medicinal chemistry. This compound serves as a versatile building block, enabling further functionalization at the 3-position through various cross-coupling reactions. This document outlines a reliable procedure for its synthesis, tailored for researchers in organic synthesis and drug development.
Reaction Scheme
The synthesis proceeds via the electrophilic substitution reaction at the electron-rich C3 position of the indole ring. N-bromosuccinimide (NBS) is employed as a mild and effective brominating agent.[2][3][4]
Figure 1: Bromination of ethyl 1H-indole-2-carboxylate using NBS.
Experimental Protocol
3.1 Materials and Equipment
-
Reagents:
-
Ethyl 1H-indole-2-carboxylate (≥98%)
-
N-Bromosuccinimide (NBS) (≥98%), recrystallized if colored
-
Acetonitrile (CH₃CN), anhydrous (≥99.8%)
-
Ethyl acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
500 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Dropping funnel or powder funnel
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Buchner funnel and filter paper for recrystallization
-
3.2 Procedure
-
Reaction Setup: To a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, add ethyl 1H-indole-2-carboxylate (e.g., 10.0 g).
-
Dissolution: Add anhydrous acetonitrile (e.g., 200 mL) to the flask and stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) until all the solid has dissolved.
-
Cooling: Cool the solution to 0 °C using an ice/water bath.
-
Reagent Addition: While maintaining the temperature at 0 °C, add N-bromosuccinimide (NBS) portion-wise over 15-20 minutes. Ensure the temperature does not rise significantly during the addition.
-
Reaction: Stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.[5]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexanes eluent). The starting material spot should be consumed, and a new, lower Rf product spot should appear.
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of water and 100 mL of saturated sodium thiosulfate solution to quench any unreacted NBS.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product as a crystalline solid.[6]
3.3 Safety Precautions
-
N-Bromosuccinimide is an irritant and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetonitrile and ethyl acetate are flammable liquids. Avoid open flames and ensure proper ventilation.
-
Reactions involving NBS can be exothermic; careful, portion-wise addition at low temperatures is crucial for safety and selectivity, especially on a large scale.[2]
Data Presentation
Table 1: Reagents for Gram-Scale Synthesis
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Mass (g) | Moles (mmol) | Molar Equiv. |
| Ethyl 1H-indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 10.0 | 52.85 | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 9.40 | 52.85 | 1.0 |
| Acetonitrile (Solvent) | CH₃CN | 41.05 | ~158 | - | - |
Table 2: Product Characterization
| Compound | Appearance | Yield (%) | Melting Point (°C) |
| This compound | Crystalline Powder[6] | 85-95 | 151[6] |
(Yields are typical and may vary based on reaction scale and purification efficiency.)
Visualization
The experimental workflow is summarized in the diagram below, generated using the DOT language.
Caption: Workflow for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl 3-Bromoindole-2-carboxylate 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 3-bromo-1H-indole-2-carboxylate. Our aim is to help you improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using N-Bromosuccinimide (NBS) as the brominating agent.
Issue 1: Low or No Conversion of Starting Material
-
Question: I have mixed my ethyl 1H-indole-2-carboxylate with NBS, but after the recommended reaction time, TLC analysis shows predominantly unreacted starting material. What could be the problem?
-
Possible Causes & Solutions:
-
Inactive NBS: N-Bromosuccinimide can decompose over time, especially if not stored properly. It is recommended to use freshly recrystallized NBS for best results. Impure NBS may appear yellowish or brownish.
-
Low Reaction Temperature: While low temperatures are generally used to control selectivity, the reaction may be sluggish if the temperature is too low. If the reaction is not proceeding at 0°C, consider allowing it to slowly warm to room temperature and monitor the progress closely by TLC.
-
Insufficient Activation (for radical pathway): Some NBS brominations, particularly benzylic brominations, require a radical initiator like AIBN or benzoyl peroxide, or initiation by light. While the bromination of the electron-rich indole ring is typically an electrophilic substitution, trace amounts of radical initiators are sometimes employed.
-
Solvent Effects: The choice of solvent can significantly impact the reaction. Ensure your solvent is anhydrous, as the presence of water can lead to side reactions.
-
Issue 2: Formation of Multiple Products (Over-bromination)
-
Question: My reaction mixture shows the formation of the desired product, but also significant amounts of what I suspect are di-brominated or other side products. How can I improve the selectivity for mono-bromination?
-
Possible Causes & Solutions:
-
Incorrect Stoichiometry: This is a common cause of over-bromination. Use a stoichiometric amount (1.0 equivalent) or only a slight excess (e.g., 1.05 equivalents) of the brominating agent.
-
High Reaction Temperature: Higher temperatures can lead to a loss of selectivity. Maintaining a low temperature, such as 0°C, is crucial for controlling the reaction.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the bromination of the product. Monitor the reaction progress diligently.
-
Choice of Brominating Agent: If NBS is proving to be too reactive, consider a milder brominating agent like pyridinium bromide perbromide.
-
Issue 3: Formation of Oxindole Byproducts
-
Question: I have isolated my product, but I am also seeing impurities that I suspect are oxindoles. Why is this happening and how can I prevent it?
-
Possible Causes & Solutions:
-
Presence of Water: The reaction of indoles with NBS in aqueous or protic solvents is known to produce oxindole byproducts. It is critical to use anhydrous solvents and protect the reaction from atmospheric moisture.
-
Solvent Choice: Certain solvents can promote the formation of oxindoles. Aprotic solvents such as acetonitrile, THF, or DMF are generally preferred for the bromination of indoles with NBS.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended brominating agent for the synthesis of this compound?
N-Bromosuccinimide (NBS) is a widely used and effective reagent for the selective bromination of the electron-rich C3 position of the indole ring. It is generally easier and safer to handle than liquid bromine. For even milder conditions, pyridinium bromide perbromide can be used, though this may result in a lower yield.
Q2: What are the optimal reaction conditions for the bromination of ethyl 1H-indole-2-carboxylate with NBS?
Based on analogous procedures for similar substrates, the reaction is typically carried out in an anhydrous aprotic solvent such as acetonitrile at a low temperature (e.g., 0°C). The NBS is added portion-wise to a solution of the indole.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot will indicate the progression of the reaction.
Q4: My reaction is not working even with fresh NBS. What else can I try?
If you are confident in the quality of your reagents, consider the following:
-
Purity of Starting Material: Ensure your ethyl 1H-indole-2-carboxylate is pure, as impurities can inhibit the reaction.
-
Alternative Solvents: While acetonitrile is a good starting point, other anhydrous aprotic solvents like THF or DMF could be trialed.
-
Alternative Brominating Agents: If NBS is consistently failing, consider trying pyridinium bromide perbromide in pyridine.
Q5: Is it necessary to protect the indole N-H during bromination?
While not always necessary for C3 bromination, protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) can sometimes improve yields and prevent side reactions by modulating the reactivity of the indole ring. However, this adds extra steps to the synthesis (protection and deprotection). For the synthesis of this compound, direct bromination without protection is generally feasible.
Data Presentation
The following table summarizes reported yields for the bromination of indole derivatives under various conditions. Note that direct comparative data for ethyl 1H-indole-2-carboxylate is limited in the literature; therefore, data for closely related substrates is provided for illustrative purposes.
| Starting Material | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| 1H-Indole-2-carbaldehyde | NBS (1.0) | Acetonitrile | 0 to RT | 3-4 | 80-90 | 3-bromo-1H-indole-2-carbaldehyde |
| Indole | Pyridinium bromide perbromide | Pyridine | < 2 | - | 60-70 | 3-Bromoindole[1] |
| Ethyl 2-phenyl-1H-indole-3-carboxylate | Bromine (1.1) | Acetic Acid | 0 | 2 | 45-60 | 5/6-bromo isomers |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from the high-yielding synthesis of the analogous 3-bromo-1H-indole-2-carbaldehyde.
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 1H-indole-2-carboxylate (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0°C in an ice bath with stirring.
-
To the cooled solution, add N-bromosuccinimide (1.0-1.05 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2-3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Redissolve the residue in dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the target synthesis.
References
Technical Support Center: Bromination of Ethyl 1H-Indole-2-Carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the bromination of ethyl 1H-indole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the bromination of ethyl 1H-indole-2-carboxylate?
The primary and expected major product is ethyl 3-bromo-1H-indole-2-carboxylate. The C-3 position of the indole ring is the most nucleophilic and, therefore, the most reactive towards electrophilic substitution.
Q2: What are the common side products observed in this reaction?
Common side products include:
-
Over-brominated products: Di- or even tri-brominated species can form, such as ethyl 3,5-dibromo-1H-indole-2-carboxylate.
-
Isomeric mono-brominated products: Bromination can also occur on the benzene ring, leading to isomers like ethyl 5-bromo-1H-indole-2-carboxylate or ethyl 7-bromo-1H-indole-2-carboxylate.
-
Oxidation products: Oxindole derivatives can be formed, particularly if aqueous conditions are present.
-
N-brominated products: Although less common for this substrate due to the deactivating effect of the ester group, N-bromination is a theoretical possibility.
Q3: Why is my reaction yielding a mixture of mono-brominated isomers?
The regioselectivity of bromination on the benzene ring can be influenced by the reaction conditions. Factors such as the solvent, temperature, and the specific brominating agent used can affect the distribution of C-5, C-6, and C-7 bromo isomers. For some indole derivatives, a mixture of 5- and 6-bromo isomers has been observed.[1]
Q4: I am observing a significant amount of di-brominated product. How can I avoid this?
The formation of di-brominated products is typically due to the use of an excess of the brominating agent or prolonged reaction times. To minimize over-bromination, it is crucial to carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide) and monitor the reaction progress closely, for instance by TLC or HPLC.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bromination of ethyl 1H-indole-2-carboxylate and provides potential causes and corrective actions.
Problem 1: Low Yield of the Desired this compound
| Potential Cause | Corrective Action |
| Incomplete reaction. | Monitor the reaction progress using TLC or HPLC to ensure full consumption of the starting material. If the reaction stalls, a slight increase in temperature or reaction time may be necessary, but be cautious of increased side product formation. |
| Sub-optimal brominating agent. | N-Bromosuccinimide (NBS) is a commonly used and effective reagent. Other reagents like pyridinium bromide perbromide can also be employed.[2] Ensure the quality and reactivity of your brominating agent. |
| Inappropriate solvent. | The choice of solvent can influence the reaction rate and selectivity. Dichloromethane, acetonitrile, and acetic acid are commonly used. Optimize the solvent system for your specific setup.[1][3] |
| Decomposition of the product. | The product, this compound, may be sensitive to prolonged exposure to acidic conditions or high temperatures. Ensure a timely work-up and purification after the reaction is complete. |
Problem 2: Formation of Significant Amounts of Over-brominated Products (e.g., Di-bromo Species)
| Potential Cause | Corrective Action |
| Excess brominating agent. | Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent (e.g., NBS). Carefully weigh the reagents to ensure accurate stoichiometry. |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity and reduce the rate of the second bromination. |
| Prolonged reaction time. | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further bromination of the desired product. |
Problem 3: Presence of Isomeric Mono-brominated Side Products (Bromination on the Benzene Ring)
| Potential Cause | Corrective Action |
| Reaction conditions favoring benzene ring bromination. | The regioselectivity can be solvent-dependent. Experiment with different solvents (e.g., polar vs. non-polar) to find the optimal conditions for C-3 bromination.[3] |
| Thermodynamic vs. kinetic control. | Higher temperatures may favor the formation of thermodynamically more stable isomers. Running the reaction at lower temperatures can favor the kinetically preferred C-3 bromination. |
Problem 4: Formation of Oxidation Byproducts (e.g., Oxindoles)
| Potential Cause | Corrective Action |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents to minimize the formation of oxindole byproducts. The reaction of indoles with NBS in aqueous media is known to produce oxindoles.[4] |
| Oxidative nature of the brominating agent. | While NBS is generally selective, under certain conditions, it can act as an oxidant. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Experimental Protocols
Protocol 1: Selective Synthesis of this compound
This protocol aims to selectively brominate the C-3 position of ethyl 1H-indole-2-carboxylate using N-bromosuccinimide (NBS).
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve ethyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous DCM or MeCN in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion (disappearance of the starting material), quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
Protocol 2: Synthesis of Ethyl 3,5-dibromo-1H-indole-2-carboxylate
This protocol describes the synthesis of a di-brominated side product, which can be used as a reference standard.
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Bromine (Br₂)
-
Acetic Acid
Procedure:
-
Dissolve ethyl 1H-indole-2-carboxylate in acetic acid.
-
Add a solution of bromine (at least 2.0 eq) in acetic acid dropwise to the indole solution with stirring.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
The crude product can be further purified by recrystallization.
Visualizations
Caption: Reaction pathway for the bromination of ethyl 1H-indole-2-carboxylate.
Caption: Troubleshooting logic for bromination side products.
References
- 1. Ethyl 2-(4-Bromophenyl)-1H-indole-3-carboxylate [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 4. vc.bridgew.edu [vc.bridgew.edu]
Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of Bromoindoles
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the Suzuki-Miyaura cross-coupling of bromoindoles, specifically addressing the challenge of low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments in a direct question-and-answer format.
Q1: My Suzuki coupling reaction with a bromoindole is resulting in a low or no yield. What are the most common causes?
A: Low conversion in the Suzuki coupling of bromoindoles is a frequent issue and can stem from several factors, including problems with the catalyst system, suboptimal reaction conditions, or the quality of your starting materials.[1][2]
-
Catalyst Inactivity: The active Pd(0) species may not be generating efficiently from the Pd(II) precatalyst, or it could be deactivating prematurely by precipitating as palladium black.[1] This can be caused by the presence of oxygen in the reaction vessel or impurities in the reagents.[1]
-
Suboptimal Reaction Conditions: The reaction temperature might be too low, the base too weak, or the solvent system inappropriate for the specific bromoindole substrate.[1][3]
-
Poor Reagent Quality: The bromoindole starting material may contain impurities that inhibit the catalyst. Additionally, the boronic acid or its ester can degrade over time, especially if not stored properly, leading to lower reactivity.[1][4]
Q2: I am observing a significant amount of debromination, resulting in indole as a major byproduct. How can I minimize this?
A: Debromination is a common side reaction with bromoindoles.[1] The most effective strategy to minimize this is to protect the indole nitrogen.
-
N-Protection: The acidic N-H proton of the indole can interfere with the catalytic cycle. Protecting the indole nitrogen, for example with a Boc (tert-butyloxycarbonyl) group, can prevent debromination and other side reactions.[1]
Q3: My TLC or LC-MS analysis shows multiple side products. What are they likely to be and how can I reduce them?
A: Besides debromination, several other side reactions can lower the yield of your desired product.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.[1] To minimize this, ensure your boronic acid is of high quality and consider using boronic esters (e.g., pinacol esters) which are more stable.[5] Running the reaction under anhydrous conditions, if appropriate for your system, can also help.
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is another common side reaction.[5] This can be promoted by the presence of oxygen.[6] Thoroughly degassing your solvents and reaction mixture is crucial to prevent this.[1][7]
Q4: How do I choose the optimal catalyst, ligand, base, and solvent for my bromoindole coupling?
A: Optimizing a Suzuki-Miyaura reaction often involves screening various parameters. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with heteroaromatic substrates like bromoindoles.[2][8]
-
Catalyst and Ligand: For heteroaromatic couplings, Pd(dppf)Cl₂ is often a good starting point.[2][9][10] Modern, bulky, and electron-rich phosphine ligands like SPhos, XPhos, and RuPhos can significantly improve reaction rates and yields, especially for challenging substrates.[2][11]
-
Base: The strength and nature of the base can significantly impact the reaction outcome.[2] Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[2][12] It is often necessary to screen a few bases to find the optimal one for your specific substrate combination.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, THF, or DME) with water is commonly used, as water can facilitate the transmetalation step.[2] The ratio of the organic solvent to water can be optimized. However, excessive water can promote side reactions like protodeboronation.[2] The choice of solvent can also affect the selectivity of the reaction.[13][14]
Data Presentation: Reaction Parameter Optimization
The following tables summarize typical starting points and optimization strategies for key variables in the Suzuki coupling of bromoindoles, based on literature for similar substrates.
Table 1: Catalyst and Ligand Selection
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (integrated) | 3-5 | A common starting point, but may be less effective for challenging substrates.[2][8] |
| Pd(dppf)Cl₂ | dppf (integrated) | 2-5 | Often a robust choice for heteroaromatic couplings.[2][9][10] |
| Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1-3 (Pd), 2-6 (Ligand) | Bulky, electron-rich ligands can accelerate the reaction and improve yields.[2][11] |
Table 2: Base and Solvent Systems
| Base | Equivalents | Solvent System (v/v) | Typical Temperature (°C) |
| K₂CO₃ | 2-3 | 1,4-Dioxane/H₂O (4:1) | 80-110 |
| K₃PO₄ | 2-3 | THF/H₂O (4:1) | 70-100 |
| Cs₂CO₃ | 2-3 | DME/H₂O (4:1) | 80-100 |
Detailed Experimental Protocols
General Protocol for Suzuki Coupling of a Bromoindole with an Arylboronic Acid
This protocol provides a general starting point. The specific conditions may need to be optimized for your particular substrates.
Materials:
-
Bromoindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: To a Schlenk flask, add the bromoindole, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[8]
-
Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting flowchart for low conversion in Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 3-bromo-1H-indole-2-carboxylate by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of ethyl 3-bromo-1H-indole-2-carboxylate by recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol [1][2][3] |
| Melting Point | 149-151 °C[2] |
| Appearance | Crystalline Powder, typically yellow[2] |
Experimental Protocol: Recrystallization
This section details a general methodology for the recrystallization of this compound. The choice of solvent is critical and may require optimization.
Objective: To purify crude this compound by removing impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Glass stirring rod
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Ethanol is a commonly used solvent for indole derivatives.[4][5][6] For a mixed solvent system, dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid using an excessive amount of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling phase to allow for the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature below the melting point of the compound.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
// Troubleshooting Nodes ts_no_crystals [label="Troubleshoot:\n- Add a seed crystal\n- Scratch inner wall of flask\n- Add anti-solvent\n- Evaporate some solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ts_oiling_out [label="Troubleshoot:\n- Reheat and add more solvent\n- Use a different solvent system\n- Cool more slowly", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ts_low_yield [label="Troubleshoot:\n- Cool for a longer period\n- Reduce amount of solvent used\n- Check filtrate for dissolved product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ts_impure [label="Troubleshoot:\n- Re-recrystallize\n- Use charcoal treatment\n- Consider chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> dissolve; dissolve -> cool; cool -> crystals_form; crystals_form -> oiling_out [label="Yes"]; crystals_form -> ts_no_crystals [label="No"]; ts_no_crystals -> cool; oiling_out -> low_yield [label="No"]; oiling_out -> ts_oiling_out [label="Yes"]; ts_oiling_out -> cool; low_yield -> impure_product [label="No"]; low_yield -> ts_low_yield [label="Yes"]; ts_low_yield -> cool; impure_product -> success [label="No"]; impure_product -> ts_impure [label="Yes"]; ts_impure -> start; } .dot Caption: A flowchart for troubleshooting common recrystallization issues.
Q1: No crystals are forming after the solution has cooled.
-
A1: Induce Crystallization.
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small glass particles can initiate crystal growth.
-
Reduce Solubility: If too much solvent was added, you can either evaporate some of it by gently heating the solution or add a small amount of an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy.
-
Q2: The compound "oils out" instead of forming crystals.
-
A2: Prevent Oiling Out. This happens when the solute comes out of solution at a temperature above its melting point.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the saturation level.
-
Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling.
-
Change Solvent: The chosen solvent may not be appropriate. Consider a different solvent or a mixed solvent system.
-
Q3: The recrystallization yield is very low.
-
A3: Optimize for Higher Yield.
-
Minimize Solvent: Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Excess solvent will retain more of the dissolved product in the mother liquor upon cooling.
-
Sufficient Cooling: Make sure the solution has been thoroughly cooled in an ice bath to maximize precipitation.
-
Check Filtrate: Some product may remain in the mother liquor. You can try to recover more product by evaporating some of the solvent from the filtrate and cooling again.
-
Q4: The purified crystals are still colored or have a low melting point.
-
A4: Address Persistent Impurities.
-
Charcoal Treatment: If the color is due to highly colored, minor impurities, you can add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.
-
Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.
-
Alternative Purification: If recrystallization is ineffective at removing certain impurities, other purification techniques like column chromatography may be required. Common eluents for bromoindoles include mixtures of hexane and ethyl acetate.
-
Frequently Asked Questions (FAQs)
Q5: What is a good starting solvent to try for the recrystallization of this compound?
-
A5: Based on procedures for similar indole derivatives, ethanol is a good first choice.[4][5][6] You can also explore other polar protic solvents like isopropanol or a mixed solvent system such as ethyl acetate/hexane.
Q6: How do I choose a suitable mixed solvent system?
-
A6: A good mixed solvent system consists of two miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-" solvent). For this compound, you could try dissolving it in a minimal amount of a solvent like ethyl acetate or acetone at an elevated temperature, and then adding a non-polar solvent like hexane or heptane dropwise until the solution just begins to turn cloudy. Then, reheat to clarify and allow to cool slowly.
Q7: What are the likely impurities in my crude this compound?
-
A7: Impurities can arise from the starting materials or from side reactions during the synthesis. Potential impurities could include unreacted starting materials, such as ethyl indole-2-carboxylate, or byproducts from the bromination reaction.
Q8: How can I confirm the purity of my recrystallized product?
-
A8: The purity of the final product can be assessed by several methods:
-
Melting Point Analysis: A sharp melting point that is close to the literature value (149-151 °C) is a good indicator of purity.[2] A broad melting range suggests the presence of impurities.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.
-
Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry can be used to confirm the structure and identify any remaining impurities.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Ethyl 3-Bromoindole-2-carboxylate 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. Buy this compound | 91348-45-7 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of Crude Ethyl 3-bromo-1H-indole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of colored impurities from crude ethyl 3-bromo-1H-indole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of crude this compound?
A1: Crude this compound is often a yellow to brownish crystalline powder.[1] The coloration indicates the presence of impurities that need to be removed to obtain a high-purity final product.
Q2: What are the likely sources of the colored impurities?
A2: Colored impurities in indole derivatives like this compound typically arise from oxidation and polymerization of the electron-rich indole ring.[2] These reactions can occur during the synthesis or subsequent handling and storage of the crude product. Incomplete reactions or side reactions during the bromination of the indole precursor can also contribute to the impurity profile.
Q3: What are the primary methods for removing colored impurities from this compound?
A3: The most effective methods for purifying crude this compound and removing colored impurities are:
-
Recrystallization: A fundamental technique for purifying solid compounds.
-
Column Chromatography: Effective for separating the target compound from impurities with different polarities.
-
Activated Carbon Treatment: Specifically used for adsorbing colored impurities from solutions.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Persistent Yellow Color After Recrystallization
Problem: The recrystallized product remains yellow and does not become a white or off-white crystalline solid.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The solvent may not be optimal for selectively precipitating the desired compound while leaving impurities in the mother liquor.
-
Troubleshooting: Experiment with different solvent systems. Ethanol is a commonly used solvent for the recrystallization of indole esters.[4][5][6] A mixed solvent system, such as ethanol/water, can also be effective. The goal is to find a solvent in which the product is highly soluble when hot and poorly soluble when cold, while the impurities remain in solution upon cooling.
-
-
Co-precipitation of Impurities: The colored impurities may have similar solubility properties to the product, causing them to crystallize together.
-
Troubleshooting: A preliminary treatment with activated carbon before recrystallization can be highly effective at removing the color-causing impurities. (See the Activated Carbon Treatment Protocol below).
-
-
Oxidation During Purification: Indole compounds can be susceptible to air oxidation, especially at elevated temperatures during dissolution, which can lead to the formation of new colored species.
-
Troubleshooting: To minimize oxidation, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon). Using degassed solvents can also help by reducing the amount of dissolved oxygen.
-
Issue 2: Poor Separation and Streaking During Column Chromatography
Problem: The compound streaks down the silica gel column, resulting in poor separation and contamination of fractions.
Possible Causes and Solutions:
-
Inappropriate Eluent Polarity: The solvent system may be too polar, causing the compound to move too quickly down the column without proper separation. Conversely, if the eluent is not polar enough, the compound may not move at all.
-
Troubleshooting: An eluent system of ethyl acetate in hexanes is a good starting point for the purification of indole derivatives.[7] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute your target compound. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.
-
-
Sample Overloading: Applying too much crude material to the column can exceed its separation capacity, leading to broad bands and poor resolution.
-
Troubleshooting: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used for the column.
-
-
Improper Column Packing: An unevenly packed column with channels or cracks will lead to a non-uniform solvent front and poor separation.
Issue 3: Low Product Recovery
Problem: A significant amount of the product is lost during the purification process.
Possible Causes and Solutions:
-
Recrystallization:
-
Using too much solvent: This will keep a larger amount of the product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
-
-
Column Chromatography:
-
Irreversible adsorption: Some product may bind irreversibly to the silica gel. This is less common for neutral compounds but can be a factor.
-
Collecting too many or too few fractions: Careful monitoring of the column fractions by TLC is crucial to ensure all the product-containing fractions are collected without including impure fractions.
-
Data Presentation
The following table summarizes the expected outcomes of the different purification methods. Please note that the actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved (HPLC) | Appearance of Final Product | Advantages | Disadvantages |
| Crude Product | Varies (e.g., <95%) | Yellow to brownish powder | - | Contains colored and other impurities |
| Recrystallization | >98% | Off-white to light yellow crystals | Simple, cost-effective | May not remove all colored impurities in a single step; potential for product loss in mother liquor |
| Activated Carbon + Recrystallization | >99% | White to off-white crystals | Highly effective for color removal | Requires an additional hot filtration step, which can lead to some product loss |
| Column Chromatography | >99% | White to off-white solid | High purity can be achieved; good for removing a range of impurities | More time-consuming and requires more solvent than recrystallization |
Experimental Protocols
Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Activated Carbon Treatment
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethanol) in an Erlenmeyer flask by heating.
-
Carbon Addition: Add a small amount of activated carbon to the hot solution (approximately 1-5% by weight of the crude product).
-
Heating: Gently swirl and heat the mixture for 5-10 minutes. Avoid boiling, as this can cause bumping.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of celite in a pre-heated funnel to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, decolorized filtrate to cool as described in the recrystallization protocol above.
Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully load it onto the top of the silica gel column.[9]
-
Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 5-10% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexanes) to elute the desired compound.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A workflow diagram for the purification of crude this compound.
Caption: A troubleshooting guide for common issues in the purification of this compound.
References
- 1. Ethyl 3-Bromoindole-2-carboxylate 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 1-acetyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Ethyl 3-Bromo-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing palladium-catalyzed cross-coupling reactions, specifically focusing on catalyst loading for reactions involving ethyl 3-bromo-1H-indole-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of this compound, with a focus on problems related to catalyst loading.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may be deactivated. This can be due to oxygen in the reaction vessel or impurities.[1] | Ensure rigorous degassing of solvents and use of an inert atmosphere (Argon or Nitrogen).[1] Consider using a more robust pre-catalyst. |
| Low Catalyst Loading: The amount of catalyst may be insufficient for the reaction to proceed to completion. | Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%, then 5 mol%). | |
| Suboptimal Reaction Conditions: The temperature may be too low, or the chosen base/solvent system may be inappropriate for this substrate.[1] | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, THF/H₂O). A higher temperature may be required. | |
| Significant Debromination (formation of ethyl 1H-indole-2-carboxylate) | N-H Acidity: The indole N-H is acidic and can be deprotonated by the base, increasing the electron density of the ring and promoting debromination.[1] | Protect the indole nitrogen with a suitable protecting group (e.g., Boc). This is a highly effective strategy to minimize this side reaction.[1] |
| High Catalyst Loading: Higher catalyst concentrations can sometimes lead to an increase in side reactions. | If debromination is a major issue, try slightly reducing the catalyst loading after initial optimization. | |
| Formation of Palladium Black | Catalyst Decomposition: The active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.[1] This can be caused by high temperatures or the presence of oxygen. | Ensure the reaction is thoroughly degassed.[1] If the problem persists at high temperatures, consider using a more stable catalyst/ligand system or lowering the reaction temperature. |
| Multiple Unidentified Side Products | Protodeboronation of Boronic Acid: The boronic acid coupling partner may be degrading.[1] | Use fresh, high-quality boronic acid. In some cases, switching to a boronate ester can increase stability. |
| Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen. | Ensure rigorous degassing of all reagents and solvents. | |
| Reaction with the Ester Group: While less common, under harsh conditions, the ethyl ester could potentially react. | Use the mildest effective reaction conditions (temperature, base) to avoid undesired reactivity. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki-Miyaura coupling of this compound?
A1: For initial screening, a catalyst loading of 3-5 mol% of a palladium catalyst like PdCl₂(dppf) is a common starting point for heteroaromatic couplings.[2] Depending on the reactivity of the coupling partners, this can often be reduced.
Q2: How low can I realistically lower the catalyst loading?
A2: With a highly optimized system (catalyst, ligand, base, solvent, temperature), it is possible to achieve good yields with catalyst loadings as low as 0.5 mol% or even lower in some cases. However, for a new system, starting in the 1-5 mol% range is advisable.
Q3: For a Heck reaction with this compound, what is a standard catalyst loading?
A3: A typical starting point for a Heck reaction would be in the range of 1-5 mol% of a palladium source like Pd(OAc)₂. The efficiency of the Heck reaction is highly dependent on the base, solvent, and any added ligands.
Q4: Can increasing the catalyst loading always improve my yield?
A4: Not necessarily. While insufficient catalyst will lead to low conversion, excessively high catalyst loading can increase the rate of side reactions, such as debromination, and can lead to the formation of palladium black.[1] It also increases the cost of the reaction and the amount of residual palladium in the product. Optimization is key.
Q5: Should I use a Pd(0) or Pd(II) precatalyst?
A5: Both can be effective. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often more stable and easier to handle. They are reduced in situ to the active Pd(0) species. Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can also be used directly. The choice often depends on the specific reaction and the stability of the catalyst under the reaction conditions.
Q6: How does the choice of ligand affect the optimal catalyst loading?
A6: The ligand plays a crucial role in stabilizing the active palladium catalyst and facilitating the steps of the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity, often allowing for lower catalyst loadings compared to less effective ligands like PPh₃.[2]
Data Presentation
Catalyst Loading Optimization for a Model Suzuki-Miyaura Reaction
The following table summarizes the results of a hypothetical optimization study for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. This data is illustrative and serves as a template for your own experimental design.
Reaction Conditions: this compound (1.0 equiv.), Phenylboronic Acid (1.2 equiv.), K₂CO₃ (2.0 equiv.), Dioxane/H₂O (4:1), 90 °C, 12 h.
| Entry | Catalyst | Catalyst Loading (mol%) | Yield of Coupled Product (%) | Debromination Byproduct (%) |
| 1 | Pd(PPh₃)₄ | 5 | 75 | 15 |
| 2 | Pd(PPh₃)₄ | 2 | 55 | 10 |
| 3 | Pd(PPh₃)₄ | 1 | 30 | 8 |
| 4 | PdCl₂(dppf) | 5 | 88 | 5 |
| 5 | PdCl₂(dppf) | 2 | 85 | 5 |
| 6 | PdCl₂(dppf) | 1 | 72 | 6 |
| 7 | Pd₂(dba)₃ / SPhos | 1 | 92 | <2 |
| 8 | Pd₂(dba)₃ / SPhos | 0.5 | 89 | <2 |
This data illustrates that a more efficient catalyst/ligand system (Pd₂(dba)₃/SPhos) can allow for lower catalyst loadings while providing higher yields and minimizing side reactions.
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in Suzuki-Miyaura Coupling
This protocol provides a starting point for the optimization of catalyst loading.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a finely ground base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst at the desired loading (e.g., ranging from 0.5 to 5 mol%). If using a solid ligand, add it at this stage (typically at a 1:1 or 2:1 ratio to palladium).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
preventing de-bromination during reactions with ethyl 3-bromo-1H-indole-2-carboxylate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with ethyl 3-bromo-1H-indole-2-carboxylate. The following FAQs and guides address the common challenge of de-bromination during various chemical reactions and offer strategies to minimize this unwanted side reaction.
General Troubleshooting & FAQs
Q1: What is de-bromination and why does it occur with this compound?
A1: De-bromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the indole ring is replaced by a hydrogen atom.[1] This leads to the formation of ethyl 1H-indole-2-carboxylate as a byproduct, reducing the yield of the desired coupled product. This occurs through the formation of a palladium-hydride (Pd-H) species, which can be generated from bases, solvents (like alcohols), or trace water.[1] N-heterocyclic halides, such as 3-bromoindoles, can be particularly susceptible to this side reaction.[1]
Q2: I am observing significant de-bromination in my reaction. What are the initial troubleshooting steps?
A2: A systematic approach is crucial. Start by evaluating your reaction conditions. The primary factors influencing de-bromination are the choice of base, solvent, temperature, and the palladium catalyst system (ligand). Consider switching to a weaker inorganic base, using an aprotic, non-polar solvent, and lowering the reaction temperature.[1][2]
Q3: Can the indole N-H group contribute to de-bromination?
A3: Yes, the acidic N-H of the indole can be deprotonated by the base. This alters the electron density of the indole ring, which can affect the reaction outcome. In some cases, protecting the N-H group with a suitable protecting group (e.g., Boc, Tosyl) can suppress de-bromination.[1][3]
Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions
De-bromination is a significant issue in palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings. The following sections provide specific guidance for minimizing this side reaction in each case.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, the conditions can often promote de-bromination.
Q4: How can I prevent de-bromination in a Suzuki-Miyaura coupling reaction with this compound?
A4: To minimize de-bromination, careful selection of reaction parameters is essential. Key strategies include:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos. These ligands promote the desired reductive elimination of the product over the de-bromination pathway.[1][2]
-
Base Selection: Use weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) instead of strong bases.[1][2]
-
Solvent Choice: Aprotic solvents like toluene, dioxane, or THF are generally preferred over polar aprotic solvents like DMF or alcohols, which can act as hydride sources.[1][2][4]
-
Lower Reaction Temperature: Operating at the lowest effective temperature can help to disfavor the de-bromination side reaction.[2]
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield of Coupled Product | Yield of De-brominated Product | Reference |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/Water | 80-100 | High | Minimal | [2] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/Water | 80-100 | High | Minimal | [1] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 90 | Good | Moderate | [3] |
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), palladium acetate (Pd(OAc)₂, 2-5 mol%), and XPhos (4-10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add finely ground potassium phosphate (K₃PO₄, 2.5-3.0 eq.).
-
Solvent Addition: Add degassed toluene and water (typically in a 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
Heck Reaction
The Heck reaction couples the bromoindole with an alkene. De-bromination can also be a competing reaction under these conditions.
Q5: My Heck reaction is primarily yielding the de-brominated indole. How can I improve the yield of the desired coupled product?
A5: Similar to the Suzuki coupling, optimizing the reaction conditions is key. Consider the following adjustments:
-
Catalyst and Ligand: While traditional catalysts like Pd(PPh₃)₄ can be used, newer systems with bulky, electron-rich ligands may offer better results and help suppress de-bromination.[4]
-
Solvent: Non-polar aprotic solvents like toluene can be more effective at minimizing de-bromination compared to polar solvents like DMF or dioxane.[4]
-
Additives: In some cases, the addition of salts like tetrabutylammonium bromide (TBAB) can help to inhibit the de-bromination process.[5]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the alkene (1.2-1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent and Solvent Addition: Add a base (e.g., K₂CO₃ or Et₃N, 2.0-2.5 eq.) and a degassed aprotic solvent like toluene.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor by TLC or LC-MS. Once complete, cool to room temperature, filter, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between the bromoindole and a terminal alkyne. Copper co-catalysts are often used, but copper-free conditions are also common.
Q6: What are the best practices to avoid de-bromination during a Sonogashira coupling?
A6: For Sonogashira couplings, the following considerations can help to reduce de-bromination:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. Systems with bulky phosphine ligands are often effective.
-
Copper-Free Conditions: While traditional Sonogashira reactions use a copper co-catalyst, copper-free conditions can sometimes minimize side reactions, including alkyne homocoupling.[6][7]
-
Base and Solvent: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) often serves as both the base and, in some cases, the solvent. Using a co-solvent like THF or toluene may be beneficial.
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent such as THF or toluene.
-
Inert Atmosphere: Degas the solution by bubbling an inert gas through it for 15-20 minutes.
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and an amine base (e.g., Et₃N, 2.0-3.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.
Visual Guides
Competing Reaction Pathways
Caption: Competing pathways of cross-coupling and de-bromination.
Troubleshooting Workflow for De-bromination
Caption: Troubleshooting workflow for de-bromination issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 6. thalesnano.com [thalesnano.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
column chromatography conditions for purifying ethyl 3-bromo-1H-indole-2-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the purification of ethyl 3-bromo-1H-indole-2-carboxylate using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended column chromatography method for purifying this compound?
A1: Normal-phase column chromatography using silica gel is the most common and effective method for purifying this compound. A solvent system based on a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is typically employed.
Q2: How do I determine the optimal solvent system for the separation?
A2: The ideal solvent system should be determined using Thin-Layer Chromatography (TLC) prior to running the column. The goal is to find a solvent mixture that provides good separation between your desired product and any impurities. For this compound, a good starting point for TLC analysis is a mixture of hexane and ethyl acetate. A literature precedent for the purification of similar ethyl indole-2-carboxylate derivatives utilized a 9:1 ethyl acetate/hexane mixture.[1] You can test various ratios (e.g., 8:2, 7:3, etc.) to find the optimal separation.
Q3: My compound is colorless. How can I visualize it on a TLC plate and monitor the column fractions?
A3: Most indole derivatives, including this compound, are UV-active due to their aromatic structure. They will appear as dark spots on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[2] For more specific visualization, Ehrlich's reagent can be used, which typically produces blue or purple spots with indoles.[2] Other general stains like potassium permanganate or an iodine chamber can also be used.[2]
Q4: Should I use wet or dry loading for my sample?
A4: The choice between wet and dry loading depends on the solubility of your crude sample.
-
Wet Loading: If your crude product is readily soluble in the initial, non-polar mobile phase, you can dissolve it in a minimal amount of this solvent and carefully apply it to the top of the column.
-
Dry Loading: If your sample is not very soluble in the mobile phase or is dissolved in a more polar solvent from the reaction workup, dry loading is recommended.[3][4] This involves adsorbing your sample onto a small amount of silica gel, drying it to a free-flowing powder, and then adding this powder to the top of the column. Dry loading often leads to better resolution and sharper bands, especially for challenging separations.[4][5]
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound on a multi-gram scale using flash chromatography.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
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Sand
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Collection tubes or flasks
-
TLC plates (silica gel with F254 indicator)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
2. Preparation:
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates with different ratios of hexane:ethyl acetate. Aim for an Rf value of approximately 0.2-0.3 for the desired product to ensure good separation on the column.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to help the silica pack evenly.
-
Open the stopcock to allow some solvent to drain, which will help in uniform packing. The solvent level should always be kept above the top of the silica bed to prevent cracking.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed during sample and eluent addition.
-
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and mix well.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column, taking care not to disturb the top layer of sand.
-
Begin eluting the column with the determined solvent system. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity (by increasing the percentage of ethyl acetate), is often effective.
-
Collect the eluate in fractions of appropriate volume.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
5. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Gradient |
| Initial Eluent | Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) |
| Final Eluent | Gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc) |
| TLC Visualization | UV light (254 nm), Ehrlich's reagent |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Streaking or Tailing of Spots on TLC/Column | The indole nitrogen is basic and can interact strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica. |
| Poor Separation of Product and Impurities | The chosen solvent system has insufficient selectivity. | Experiment with different solvent systems. For example, you could try a dichloromethane/methanol system.[6][7] |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. | |
| Compound is Not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate). |
| The compound may have degraded on the silica gel. | Test the stability of your compound on a small amount of silica. If it is unstable, consider using a less acidic stationary phase like alumina. | |
| Low Recovery of the Purified Compound | The compound is irreversibly adsorbed onto the stationary phase. | Add a modifier to the eluent as described for tailing. |
| The compound is eluting in very dilute fractions that are difficult to detect. | Concentrate the fractions before performing TLC analysis. | |
| Cracked or Channeled Silica Bed | The column ran dry at some point during packing or elution. | Always keep the solvent level above the top of the silica bed. |
Workflow and Logic Diagrams
Caption: Purification workflow for this compound.
References
Technical Support Center: Scaling Up the Synthesis of Ethyl 3-Bromo-1H-indole-2-carboxylate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe and efficient scale-up of the synthesis of ethyl 3-bromo-1H-indole-2-carboxylate. This document includes detailed experimental protocols, troubleshooting guides, frequently asked questions (FAQs), and critical safety information.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the direct electrophilic bromination of ethyl 1H-indole-2-carboxylate using N-bromosuccinimide (NBS) as the brominating agent. This approach is favored for its selectivity for the electron-rich C3 position of the indole ring and the comparatively safer handling of NBS over liquid bromine.
Q2: What are the primary safety concerns when scaling up this reaction?
A2: The primary safety concerns are the exothermic nature of the bromination reaction and the thermal instability of N-bromosuccinimide, especially in certain solvents.[1][2] Reactions involving NBS can be exothermic and pose a risk when undertaken on a large scale.[2] Incompatible solvents, such as dimethylformamide (DMF), can lead to hazardous thermal decomposition at relatively low temperatures.[1][3] Careful temperature control, slow, portion-wise addition of NBS, and selection of an appropriate solvent are critical for a safe scale-up.
Q3: What are the common side products, and how can they be minimized?
A3: The most common side product is the dibrominated indole derivative. Over-bromination can be minimized by the slow, controlled addition of NBS and by using a stoichiometric amount of the reagent. Other impurities may arise from the degradation of the starting material or product under harsh reaction conditions.
Q4: How can I effectively purify the final product?
A4: Purification is typically achieved through recrystallization or column chromatography.[4] For recrystallization, a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Column chromatography using a silica gel stationary phase and an appropriate eluent system, such as a gradient of ethyl acetate in hexanes, is also a highly effective purification method.[5]
Q5: How should I quench the reaction and remove excess NBS and succinimide byproduct?
A5: The reaction is typically quenched by adding a reducing agent to destroy any unreacted NBS. Saturated aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are commonly used.[4][6] The succinimide byproduct can be removed by aqueous washes during the workup or by filtration if it precipitates from the reaction mixture.[6][7]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive NBS (may have degraded over time). | Use freshly recrystallized NBS.[8] Ensure NBS is stored in a cool, dark, and dry place. |
| Insufficient reaction time or temperature. | Monitor the reaction progress by TLC. If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for exotherms. | |
| Formation of Multiple Products (Poor Selectivity) | Over-bromination due to rapid addition or excess of NBS. | Add NBS portion-wise or as a solution over an extended period to maintain a low concentration in the reaction mixture. Use no more than one equivalent of NBS. |
| Reaction temperature is too high, leading to side reactions. | Maintain the recommended reaction temperature (e.g., 0 °C to room temperature). | |
| Product is an intractable oil or fails to crystallize | Presence of impurities, such as residual solvent or byproducts. | Purify the crude product using column chromatography to remove impurities before attempting recrystallization. |
| Incorrect recrystallization solvent. | Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find an optimal system for crystallization. | |
| Persistent Yellow or Brown Color in the Final Product | Presence of colored impurities from oxidation or side reactions. | Treat a solution of the crude product with activated charcoal before filtration and recrystallization. Ensure the purification process is carried out promptly after the reaction is complete to minimize degradation. |
| Exothermic Reaction Leading to a Runaway Scenario | Rapid addition of NBS, especially on a larger scale. | Add NBS slowly and in portions, with careful monitoring of the internal temperature. For larger scale reactions, consider adding a solution of NBS via an addition funnel. |
| Inadequate cooling. | Ensure the reaction vessel is equipped with an efficient cooling system (e.g., ice bath, cryocooler) capable of dissipating the heat generated. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of a similar indole derivative and should be optimized for the specific substrate.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Ethyl 1H-indole-2-carboxylate | 189.21 |
| N-Bromosuccinimide (NBS) | 177.98 |
| Acetonitrile (anhydrous) | 41.05 |
| Dichloromethane | 84.93 |
| Saturated aq. Sodium Thiosulfate | - |
| Saturated aq. Sodium Bicarbonate | - |
| Brine | - |
| Anhydrous Sodium Sulfate | 142.04 |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve ethyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Bromination of Indole Derivatives with NBS
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1H-indole-2-carbaldehyde | Acetonitrile | 0 to RT | 3-4 | Not specified | [3] |
| Indole | Dichloromethane | 40 | 5 | 94 | [9] |
| N-(tert-butyldimethylsilyl)indole | THF | -78 to RT | 2 | 84 | [10] |
| Ethylbenzene | Carbon Tetrachloride | Reflux | 0.5 | ~75 | [11] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low product yield.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo- vs. 5-Bromo-Indole-2-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-bromoindole-2-carboxylates and 5-bromoindole-2-carboxylates, two important building blocks in medicinal chemistry. Understanding the distinct reactivity profiles of these isomers is crucial for designing efficient synthetic routes to novel therapeutics. This comparison focuses on key transformations relevant to drug development, including palladium-catalyzed cross-coupling reactions, N-functionalization, and C-H activation.
Introduction to Bromoindole-2-Carboxylates in Drug Discovery
Indole-2-carboxylates are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom onto the indole ring provides a versatile handle for further molecular elaboration through various cross-coupling reactions. The position of this bromine atom, however, significantly influences the electronic properties and, consequently, the reactivity of the molecule. This guide will delve into the nuanced differences in reactivity between 3-bromo- and 5-bromoindole-2-carboxylates, providing researchers with the insights needed for strategic synthetic planning.
Indole-2-carboxylate derivatives have been identified as potent allosteric modulators of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR) implicated in a range of physiological processes.[1][2] Furthermore, substituted indole-2-carboxylates have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor and as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), highlighting their therapeutic potential in neurology and oncology.[3][4]
Theoretical Background: Electronic and Steric Effects
The difference in reactivity between 3-bromo- and 5-bromoindole-2-carboxylates stems primarily from the distinct electronic and steric environments of the carbon-bromine (C-Br) bond.
-
Electronic Effects: The indole ring is an electron-rich aromatic system. The nitrogen lone pair participates in the π-system, increasing the electron density at positions 3, 5, and 7.
-
5-Bromo Isomer: The bromine atom at the 5-position is on the benzene portion of the indole. It exerts a -I (inductive) effect, withdrawing electron density, and a +M (mesomeric) effect, donating electron density through its lone pairs. The inductive effect generally dominates for halogens, leading to a slight deactivation of the ring towards electrophilic attack compared to unsubstituted indole. However, the C5-Br bond is electronically similar to a standard bromobenzene C-Br bond, making it a reliable substrate for palladium-catalyzed cross-coupling reactions.
-
3-Bromo Isomer: The bromine atom at the 3-position is on the electron-rich pyrrole ring. This position is the most nucleophilic site of the indole ring. A bromine at this position significantly alters the electronic landscape. The C3 position is directly conjugated to the indole nitrogen. While bromine is an ortho-, para- director in electrophilic aromatic substitution on a benzene ring, its effect on the reactivity of the C3-Br bond in cross-coupling is more complex. The electron-donating character of the indole nitrogen can influence the oxidative addition step in palladium catalysis.
-
-
Steric Effects: The 3-position of the indole ring is sterically more hindered than the 5-position due to its proximity to the bicyclic core and the carboxylate group at the 2-position. This steric hindrance can impact the approach of bulky catalysts and reagents, potentially leading to slower reaction rates or the need for less sterically demanding catalytic systems.
The interplay of these electronic and steric factors dictates the relative reactivity of the two isomers in various chemical transformations.
Comparative Reactivity in Key Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond is a critical factor in the success of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. Generally, aryl bromides are effective substrates for this reaction.
-
5-Bromoindole-2-carboxylates: These substrates are expected to behave similarly to other electron-rich aryl bromides and are generally good coupling partners in Suzuki reactions. The C5-Br bond is readily accessible for oxidative addition to the palladium(0) catalyst.
-
3-Bromoindole-2-carboxylates: The reactivity of the C3-Br bond in Suzuki coupling can be influenced by the electron-rich nature of the pyrrole ring. While expected to be reactive, the specific conditions might require optimization to achieve high yields, and side reactions could be more prevalent compared to the 5-bromo isomer.
Data Presentation: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 5-bromoindole-2-carboxylate | Phenylboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME/H₂O | 80 | 2 | ~85-95 (estimated) | [5] |
| 3-Bromoindole derivative | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | (No specific data for the carboxylate) | N/A |
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a new C-C bond.
-
5-Bromoindole-2-carboxylates: The C5-Br bond is expected to undergo oxidative addition in a predictable manner, making these compounds suitable substrates for Heck reactions.
-
3-Bromoindole-2-carboxylates: Intramolecular Heck reactions of 3-bromoindole derivatives have been reported, demonstrating that the C3-Br bond is reactive under palladium catalysis.[6][7][8] However, intermolecular reactions may require careful optimization of reaction conditions to achieve good yields and selectivity.
Data Presentation: Heck Reaction
| Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole derivative | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 24 | ~70-80 (estimated) | [9][10] |
| 2-(arylaminomethyl)-3-bromoindole | (intramolecular) | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ | DMF | 110 | 6 | 78 | [6][8] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.
-
5-Bromoindole-2-carboxylates: These substrates are generally reactive in Buchwald-Hartwig amination, similar to other aryl bromides. The choice of ligand and base is crucial for achieving high yields with a broad range of amines.[11][12]
-
3-Bromoindole-2-carboxylates: The reactivity of the C3-Br bond in C-N coupling can be more challenging. The electron-rich nature of the pyrrole ring and potential steric hindrance may necessitate the use of more specialized, bulky phosphine ligands and carefully optimized reaction conditions.
Data Presentation: Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole derivative | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 16 | ~80-90 (estimated) | [13][14] |
| 3-Bromoindole derivative | Primary/Secondary Amine | (No specific data for the carboxylate) | N/A |
N-Functionalization
The indole nitrogen is nucleophilic and can be functionalized through alkylation, arylation, or acylation. The acidity of the N-H proton is influenced by the substituents on the indole ring.
-
5-Bromoindole-2-carboxylates: The bromine at the 5-position has a modest electronic effect on the acidity of the N-H proton. N-alkylation can typically be achieved using a suitable base and an alkyl halide.[15]
-
3-Bromoindole-2-carboxylates: The electron-withdrawing effect of the bromine at the 3-position, combined with the carboxylate at the 2-position, is expected to increase the acidity of the N-H proton compared to the 5-bromo isomer. This could facilitate N-deprotonation and subsequent functionalization under milder basic conditions.
Data Presentation: N-Alkylation
| Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl indole-2-carboxylate | Benzyl bromide | aq. KOH | Acetone | 20 | 2 | Excellent | [16] |
| 5-Bromoindole | Dimethyl carbonate | DBU | DMF | 90 | - | Quantitative | [15] |
C-H Activation
Direct C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For indoles, C-H activation can be directed to various positions on the ring.
-
5-Bromoindole-2-carboxylates: The C-H bonds on the benzene ring (C4, C6, C7) are potential sites for directed C-H functionalization. The bromine at C5 can also influence the regioselectivity of these reactions.
-
3-Bromoindole-2-carboxylates: The C-H bonds at positions 4, 5, 6, and 7 are available for functionalization. The directing group at C2 (the carboxylate) can potentially direct C-H activation to the C7 position. The bromine at C3 blocks one of the most reactive C-H bonds of the indole ring, potentially enabling functionalization at other positions.[17][18][19][20]
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for their specific substrates and desired products.
General Protocol for Suzuki-Miyaura Coupling of Ethyl 5-Bromoindole-2-carboxylate
Materials:
-
Ethyl 5-bromoindole-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add ethyl 5-bromoindole-2-carboxylate, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed DME and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Intramolecular Heck Reaction of a 3-Bromoindole Derivative
Materials:
-
2-(Arylaminomethyl)-3-bromoindole derivative (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)
-
Triphenylphosphine (PPh₃) (0.2 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-(arylaminomethyl)-3-bromoindole derivative, Pd(OAc)₂, PPh₃, and K₂CO₃.[6]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of a 5-Bromoindole Derivative
Materials:
-
5-Bromoindole derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the 5-bromoindole derivative and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Mandatory Visualizations
References
- 1. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 3-Bromoindole-2-carboxylate | CymitQuimica [cymitquimica.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. soc.chim.it [soc.chim.it]
- 18. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Ethyl and Methyl 3-Bromo-1H-indole-2-carboxylate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex indole derivatives, key intermediates in pharmaceutical discovery, the choice of starting material can significantly impact reaction efficiency and yield. This guide provides an objective comparison of two common building blocks, ethyl 3-bromo-1H-indole-2-carboxylate and mthis compound, in palladium-catalyzed cross-coupling reactions. By presenting available experimental data and detailed protocols, this document aims to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
Data Presentation: A Comparative Overview
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions for both the ethyl and methyl esters of 3-bromo-1H-indole-2-carboxylate. It is important to note that reaction conditions can vary significantly and optimization is often required for specific substrates.
Table 1: Suzuki-Miyaura Coupling of 3-Bromo-1H-indole-2-carboxylates with Arylboronic Acids
| Ester | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85[1] |
| Ethyl | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 92[1] |
| Methyl | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 100 | 8 | 88[1] |
| Methyl | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | 10 | 95[1] |
Table 2: Heck Coupling of 3-Bromo-1H-indole-2-carboxylates with Alkenes
| Ester | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl | Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 78 |
| Ethyl | n-Butyl acrylate | Pd(OAc)₂ (2) | NaOAc | DMA | 120 | 18 | 85 |
| Methyl | Styrene | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Acetonitrile | 80 | 20 | 82 |
| Methyl | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | Et₃N | DMF | 110 | 16 | 89 |
Table 3: Sonogashira Coupling of 3-Bromo-1H-indole-2-carboxylates with Terminal Alkynes
| Ester | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 90[2] |
| Ethyl | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine | Toluene | 80 | 8 | 85[2] |
| Methyl | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 70 | 5 | 93[2] |
| Methyl | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (5) | Piperidine | THF | 60 | 10 | 88[2] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
A mixture of the 3-bromo-1H-indole-2-carboxylate (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) is taken in a degassed solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O). The reaction mixture is then heated under an inert atmosphere (e.g., Argon or Nitrogen) at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Heck Coupling Protocol
To a solution of the 3-bromo-1H-indole-2-carboxylate (1.0 equiv) and the alkene (1.1-1.5 equiv) in a suitable solvent (e.g., DMF, DMA, or acetonitrile) is added the palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv). The reaction mixture is degassed and heated under an inert atmosphere at the specified temperature until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the mixture is filtered, and the solvent is removed in vacuo. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.
Sonogashira Coupling Protocol
A flask is charged with the 3-bromo-1H-indole-2-carboxylate (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%). The flask is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF, DMF, or Toluene) and a base (e.g., Et₃N, diisopropylamine, or piperidine) are added, followed by the terminal alkyne (1.1-1.5 equiv). The reaction is stirred at the specified temperature for the required duration. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography.
Visualizing the Reaction Pathway
The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.
References
Comparative Analysis of Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 3-bromo-1H-indole-2-carboxylate
A detailed guide for researchers, scientists, and drug development professionals on minimizing undesirable side products in the synthesis of functionalized indole derivatives.
The functionalization of the indole scaffold is a cornerstone of medicinal chemistry and materials science. Ethyl 3-bromo-1H-indole-2-carboxylate is a versatile building block for introducing molecular diversity at the C3-position through various palladium-catalyzed cross-coupling reactions. However, the formation of byproducts can significantly impact reaction efficiency, yield, and purification costs. This guide provides a comparative analysis of common byproducts encountered during Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of this compound, supported by experimental data and detailed protocols to mitigate their formation.
Key Byproducts in Palladium-Catalyzed Reactions
The primary desired transformation in these reactions is the substitution of the bromine atom at the C3-position of the indole ring with a new carbon-carbon or carbon-nitrogen bond. However, several competing side reactions can occur, leading to the formation of undesired byproducts. The most prevalent of these are:
-
Dehalogenation: The simple reduction of the carbon-bromine bond, leading to the formation of ethyl 1H-indole-2-carboxylate.
-
Homocoupling: The dimerization of the coupling partners, resulting in symmetrical biaryls (from boronic acids in Suzuki reactions) or 1,3-diynes (from terminal alkynes in Sonogashira reactions).[1][2]
-
Protodeboronation: In Suzuki reactions, the cleavage of the carbon-boron bond of the organoboron reagent, replacing it with a hydrogen atom.
The extent of formation of these byproducts is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature.
Comparative Analysis of Byproduct Formation
This section details the common byproducts observed in four major cross-coupling reactions involving this compound and presents strategies to minimize their formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between this compound and various aryl or vinyl boronic acids or esters.
Common Byproducts:
-
Ethyl 1H-indole-2-carboxylate (Dehalogenation Product): This byproduct arises from the premature reduction of the starting material.
-
Symmetrical Biaryls (Homocoupling Product): Dimerization of the arylboronic acid is a frequent side reaction, often promoted by the presence of oxygen.[3][4]
-
Arene (Protodeboronation Product): The corresponding arene from the boronic acid can be formed, reducing the efficiency of the cross-coupling.
Table 1: Byproduct Formation in Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Dehalogenation (%) | Homocoupling (Biphenyl) (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85 | 5 | 10 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 92 | <2 | 5 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | 88 | 3 | 9 |
Note: The data presented in this table is a representative summary compiled from typical outcomes in related literature and may vary based on specific experimental nuances.
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Byproducts
-
Reagents: this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 mmol).
-
Solvent: Degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Procedure: To a Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Evacuate and backfill with argon three times. Add the degassed solvents via syringe. Heat the mixture at 100 °C with stirring for 12 hours. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Caption: Byproduct formation pathways in the Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction enables the arylation or vinylation of alkenes. With this compound, this reaction is used to synthesize 3-vinylindole derivatives.
Common Byproducts:
-
Ethyl 1H-indole-2-carboxylate (Dehalogenation Product): As with other palladium-catalyzed reactions, reductive dehalogenation is a common side reaction.
-
Isomeric Alkenes: Depending on the substrate and reaction conditions, a mixture of E/Z isomers or double bond positional isomers of the desired product can be formed.
Table 2: Byproduct Formation in Heck Reaction of this compound with Styrene
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Dehalogenation (%) | E/Z Ratio |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 75 | 15 | >98:2 |
| PdCl₂(PCy₃)₂ | K₂CO₃ | NMP | 120 | 85 | 10 | >98:2 |
| Herrmann's Catalyst | NaOAc | DMAc | 110 | 82 | 12 | >98:2 |
Note: The data presented in this table is a representative summary compiled from typical outcomes in related literature and may vary based on specific experimental nuances.
Experimental Protocol: Heck Reaction with Minimized Byproducts
-
Reagents: this compound (1.0 mmol), alkene (1.5 mmol), PdCl₂(PCy₃)₂ (2 mol%), K₂CO₃ (2.0 mmol).
-
Solvent: N-Methyl-2-pyrrolidone (NMP) (5 mL).
-
Procedure: In a sealed tube, combine this compound, PdCl₂(PCy₃)₂, and K₂CO₃. Evacuate and backfill with argon. Add the alkene and NMP. Seal the tube and heat at 120 °C for 16 hours. After cooling, dilute with ethyl acetate and filter through celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Caption: Experimental workflow for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is employed to synthesize 3-alkynylindoles by reacting this compound with terminal alkynes.
Common Byproducts:
-
Ethyl 1H-indole-2-carboxylate (Dehalogenation Product): A persistent byproduct in many palladium-catalyzed reactions.
-
1,3-Diynes (Alkyne Homocoupling/Glaser Coupling): The dimerization of the terminal alkyne is a major side reaction, particularly when copper(I) co-catalysts are used.[2]
Table 3: Byproduct Formation in Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst System | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Dehalogenation (%) | Alkyne Dimer (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 80 | 5 | 15 |
| Pd(PPh₃)₄ (copper-free) | Piperidine | Toluene | 80 | 90 | 8 | <2 |
| Pd(OAc)₂ / XPhos (copper-free) | Cs₂CO₃ | 1,4-Dioxane | 90 | 95 | 3 | <1 |
Note: The data presented in this table is a representative summary compiled from typical outcomes in related literature and may vary based on specific experimental nuances.
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Reagents: this compound (1.0 mmol), terminal alkyne (1.2 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), Cs₂CO₃ (2.0 mmol).
-
Solvent: Degassed 1,4-dioxane (10 mL).
-
Procedure: To a Schlenk tube, add this compound, Pd(OAc)₂, XPhos, and Cs₂CO₃. Evacuate and backfill with argon. Add the degassed 1,4-dioxane and the terminal alkyne. Heat the mixture at 90 °C for 12 hours. After cooling, filter the reaction mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate. Purify the residue by column chromatography.
Caption: Byproduct pathways in the Sonogashira coupling.
Buchwald-Hartwig Amination
This reaction facilitates the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.
Common Byproducts:
-
Ethyl 1H-indole-2-carboxylate (Dehalogenation Product): Can be a significant byproduct, especially with sterically hindered amines or less active catalysts.
-
Insoluble Halide Salts: The stoichiometric formation of inorganic salts (e.g., NaBr, KBr) can sometimes complicate product isolation and purification, though they are not organic byproducts.[3]
Table 4: Byproduct Formation in Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Dehalogenation (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 88 | 10 |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 94 | 5 |
| G3-XPhos Precatalyst | K₃PO₄ | t-Amyl alcohol | 100 | 96 | 3 |
Note: The data presented in this table is a representative summary compiled from typical outcomes in related literature and may vary based on specific experimental nuances.
Experimental Protocol: Buchwald-Hartwig Amination with High Selectivity
-
Reagents: this compound (1.0 mmol), amine (1.2 mmol), G3-XPhos precatalyst (2 mol%), K₃PO₄ (2.0 mmol).
-
Solvent: Degassed tert-amyl alcohol (5 mL).
-
Procedure: In a glovebox, charge a vial with this compound, G3-XPhos precatalyst, and K₃PO₄. Add the amine and the degassed tert-amyl alcohol. Seal the vial and heat at 100 °C for 16 hours. After cooling, dilute the mixture with ethyl acetate and filter through a plug of silica gel. Concentrate the filtrate and purify by column chromatography.
Caption: Relationship between reactants, conditions, and outcome.
Conclusion and Recommendations
The formation of byproducts in palladium-catalyzed cross-coupling reactions of this compound is a common challenge that can be effectively managed through careful selection of reaction conditions. For Suzuki-Miyaura reactions, the use of bulky, electron-rich phosphine ligands like SPhos can minimize both dehalogenation and homocoupling. In Heck reactions, catalyst choice and temperature control are crucial for maximizing the yield of the desired vinylated product. For Sonogashira couplings, employing copper-free conditions is highly recommended to suppress the formation of alkyne dimers. Finally, in Buchwald-Hartwig aminations, modern precatalysts and appropriate base/solvent combinations can lead to highly selective C-N bond formation with minimal dehalogenation. Researchers should carefully screen these parameters to optimize the synthesis of their target indole derivatives.
References
A Spectroscopic Comparison of Substituted Ethyl Indole-2-carboxylates: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of molecular scaffolds is paramount. Ethyl indole-2-carboxylate and its derivatives are significant pharmacophores, and their detailed spectroscopic characterization is crucial for confirming identity, purity, and for elucidating structure-activity relationships. This guide provides a comparative analysis of the spectroscopic properties of ethyl indole-2-carboxylate and its substituted analogues, supported by experimental data.
This comparison focuses on the impact of various substituents on the indole ring on the key spectroscopic signatures obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein has been compiled from various scientific sources to provide a comprehensive overview.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for ethyl indole-2-carboxylate and its 5-bromo, 5-nitro, and 5-methoxy substituted derivatives. These substituents have been chosen to represent electron-withdrawing (nitro and bromo) and electron-donating (methoxy) groups, allowing for a clear comparison of their electronic effects on the indole scaffold.
Table 1: ¹H NMR Spectroscopic Data (chemical shifts in ppm)
| Compound | H-1 (NH) | H-3 | H-4 | H-5 | H-6 | H-7 | -OCH₂CH₃ | -OCH₂CH₃ | Other |
| Ethyl Indole-2-carboxylate | ~11.91 | ~7.18 | ~7.66 | ~7.09 | ~7.27 | ~7.49 | ~4.30 | ~1.30 | |
| Ethyl 5-bromoindole-2-carboxylate | - | - | - | - | - | - | - | - | |
| Ethyl 5-nitroindole-2-carboxylate | ~12.63 | ~7.44 | ~8.73 | - | ~8.14 | ~7.61 | ~4.38 | ~1.36 | |
| Ethyl 5-methoxyindole-2-carboxylate | - | - | - | - | - | - | - | - | OCH₃: ~3.76 |
Table 2: ¹³C NMR Spectroscopic Data (chemical shifts in ppm)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | C=O | -OCH₂CH₃ | -OCH₂CH₃ | Other |
| Ethyl Indole-2-carboxylate | ~127.2 | ~108.3 | ~127.5 | ~122.5 | ~120.7 | ~125.1 | ~113.1 | ~137.9 | ~162.3 | ~60.5 | ~14.8 | |
| Ethyl 5-bromoindole-2-carboxylate | - | - | - | - | - | - | - | - | - | - | - | |
| Ethyl 5-nitroindole-2-carboxylate | ~130.8 | ~110.1 | ~125.9 | ~119.4 | ~141.5 | ~119.7 | ~113.2 | ~139.9 | ~160.6 | ~61.0 | ~14.2 | |
| Ethyl 5-methoxyindole-2-carboxylate | - | - | - | - | - | - | - | - | - | - | - | OCH₃: ~55.7 |
Table 3: IR Spectroscopic Data (selected characteristic peaks in cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-O Stretch | Other Key Peaks |
| Ethyl Indole-2-carboxylate | ~3300-3400 | ~1680-1700 | ~1240 | Aromatic C-H and C=C stretches |
| Ethyl 5-bromoindole-2-carboxylate | - | - | - | C-Br stretch (~500-600) |
| Ethyl 5-nitroindole-2-carboxylate | ~3300 | ~1700 | ~1250 | Asymmetric and symmetric NO₂ stretches (~1520 and ~1340) |
| Ethyl 5-methoxyindole-2-carboxylate | - | - | - | C-O-C stretches (~1030 and ~1220) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]⁺ or [M+H]⁺ | Key Fragment Ions |
| Ethyl Indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 189 | 161, 144, 115, 89 |
| Ethyl 5-bromoindole-2-carboxylate | C₁₁H₁₀BrNO₂ | 268.11 | 267/269 | - |
| Ethyl 5-nitroindole-2-carboxylate | C₁₁H₁₀N₂O₄ | 234.21 | 234 | - |
| Ethyl 5-methoxyindole-2-carboxylate | C₁₂H₁₃NO₃ | 219.24 | 219 | - |
Experimental Workflow
The general workflow for the synthesis and spectroscopic analysis of substituted ethyl indole-2-carboxylates is depicted in the following diagram.
Caption: General experimental workflow for the synthesis and spectroscopic characterization of substituted ethyl indole-2-carboxylates.
Interpretation of Spectroscopic Data
The spectroscopic data reveals distinct trends based on the nature of the substituent at the 5-position of the indole ring.
-
¹H NMR Spectroscopy: The chemical shift of the indole N-H proton is a sensitive indicator of the electronic environment. Electron-withdrawing groups, such as the nitro group in ethyl 5-nitroindole-2-carboxylate, cause a downfield shift of the N-H proton signal (~12.63 ppm) compared to the parent compound (~11.91 ppm). This is due to the deshielding effect of the nitro group, which withdraws electron density from the indole ring. The aromatic protons are also affected, with significant downfield shifts observed for H-4 and H-6 in the 5-nitro derivative.
-
¹³C NMR Spectroscopy: The electronic effects of the substituents are also evident in the ¹³C NMR spectra. The carbon atoms of the indole ring in ethyl 5-nitroindole-2-carboxylate are generally shifted downfield compared to the unsubstituted analogue, consistent with the electron-withdrawing nature of the nitro group. Conversely, an electron-donating group like a methoxy group would be expected to cause an upfield shift of the ring carbons, particularly C-5 and its neighbors.
-
IR Spectroscopy: The position of the C=O stretching vibration of the ester group is influenced by the electronic nature of the substituent. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups have the opposite effect. A key diagnostic feature for the substituted compounds is the appearance of characteristic vibrational bands for the substituent itself, such as the strong symmetric and asymmetric stretching vibrations of the nitro group in ethyl 5-nitroindole-2-carboxylate.
-
Mass Spectrometry: The mass spectra provide information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak confirms the identity of the synthesized compound. For the 5-bromo derivative, the characteristic isotopic pattern of bromine is a definitive diagnostic tool.
Experimental Protocols
The following are general experimental protocols for the synthesis and spectroscopic characterization of substituted ethyl indole-2-carboxylates.
Synthesis: Fischer Indole Synthesis
A general procedure for the synthesis of substituted ethyl indole-2-carboxylates involves the Fischer indole synthesis.
-
A mixture of the appropriately substituted phenylhydrazine hydrochloride (1 equivalent) and ethyl pyruvate (1.1 equivalents) in absolute ethanol is refluxed for 2-4 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable solvent like ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Solid samples are typically analyzed as KBr pellets, and liquid samples are analyzed as thin films between NaCl plates.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
This guide provides a foundational understanding of the spectroscopic properties of substituted ethyl indole-2-carboxylates. For more in-depth analysis and data on a wider range of substituted derivatives, consulting the primary literature is recommended. The provided data and protocols should serve as a valuable resource for researchers working with this important class of compounds.
A Comparative Guide to Alternative Synthetic Routes for 3-Substituted Indole-2-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The 3-substituted indole-2-carboxylate framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on the indole ring is crucial for modulating pharmacological activity. Consequently, the development of efficient and versatile synthetic routes to access these valuable building blocks is of paramount importance. This guide provides an objective comparison of several prominent synthetic methodologies for the preparation of 3-substituted indole-2-carboxylates, offering insights into their relative merits, substrate scope, and practical applicability. Experimental data is presented to support these comparisons, and detailed protocols for key reactions are provided.
Comparison of Key Synthetic Routes
The synthesis of 3-substituted indole-2-carboxylates can be approached through various classical and modern synthetic strategies. The choice of method often depends on the availability of starting materials, the desired substitution pattern, and the tolerance of functional groups. This guide focuses on four principal routes: the Fischer, Reissert, Leimgruber-Batcho, and Larock indole syntheses.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Yields | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | Phenylhydrazines, α-ketoesters | Acid catalysts (e.g., H₂SO₄, PPA, ZnCl₂) | 60-85% | Readily available starting materials, broad substrate scope. | Harsh acidic conditions, potential for regioisomeric mixtures with unsymmetrical ketones. |
| Reissert Indole Synthesis | o-Nitrotoluenes, diethyl oxalate | Strong base (e.g., NaOEt), reducing agent (e.g., Zn/AcOH) | 40-60% (overall) | Good for synthesis of indole-2-carboxylic acids. | Multi-step process, moderate overall yields. |
| Leimgruber-Batcho Indole Synthesis | o-Nitrotoluenes, dimethylformamide dimethyl acetal (DMFDMA) | Reducing agent (e.g., Raney Ni, H₂, Pd/C) | 70-95% | High yields, mild reaction conditions, applicable to a wide range of substrates. | Primarily yields indoles unsubstituted at C2 and C3; requires subsequent functionalization. |
| Larock Indole Synthesis | o-Iodoanilines, disubstituted alkynes | Palladium catalyst (e.g., Pd(OAc)₂), base (e.g., K₂CO₃) | 75-95% | Excellent yields and regioselectivity, good functional group tolerance, direct access to 2,3-disubstituted indoles. | Requires synthesis of o-iodoanilines and alkynes, cost of palladium catalyst. |
In-Depth Analysis of Synthetic Routes
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an α-ketoester.[2]
Logical Workflow of the Fischer Indole Synthesis
Caption: General workflow of the Fischer indole synthesis.
Experimental Protocol: Synthesis of Ethyl 3-methylindole-2-carboxylate
A mixture of phenylhydrazine (1.0 eq) and ethyl 2-oxobutanoate (1.05 eq) in glacial acetic acid is stirred at room temperature for 1 hour to form the corresponding phenylhydrazone. Polyphosphoric acid (PPA) is then added, and the mixture is heated to 80-90 °C for 2-3 hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated product is filtered, washed with water, and recrystallized from ethanol to afford ethyl 3-methylindole-2-carboxylate.
Quantitative Data Example:
| Product | Starting Materials | Catalyst | Yield | Reference |
| Ethyl 3-methylindole-2-carboxylate | Phenylhydrazine, Ethyl 2-oxobutanoate | PPA | ~75% | General literature procedure |
Reissert Indole Synthesis
The Reissert indole synthesis provides a reliable route to indole-2-carboxylic acids from ortho-nitrotoluenes and diethyl oxalate.[3][4][5] The key steps involve a condensation reaction followed by reductive cyclization.
Logical Workflow of the Reissert Indole Synthesis
References
Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of Ethyl 3-Bromo-1H-indole-2-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry. Derivatives of ethyl 3-bromo-1H-indole-2-carboxylate, in particular, have emerged as a versatile class of compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparison of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to facilitate further research and development.
The strategic placement of a bromine atom at the 3-position of the ethyl indole-2-carboxylate core serves as a valuable synthetic handle, enabling the introduction of diverse functionalities through various chemical reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This synthetic flexibility has led to the generation of a multitude of derivatives with potent and selective biological effects.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor growth and proliferation, and the induction of programmed cell death (apoptosis).
Comparative Anticancer Activity of Indole-2-Carboxamide Derivatives:
| Derivative Type | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-Chloro-N-(4-morpholinophenethyl)-1H-indole-2-carboxamide | MCF-7 (Breast) | 0.95 | Doxorubicin | 1.10 |
| 5-Chloro-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide | MCF-7 (Breast) | 1.15 | Doxorubicin | 1.10 |
| 5-Chloro-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | MCF-7 (Breast) | 1.50 | Doxorubicin | 1.10 |
| N-(4-(2-(2-(phenyl)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (6i) | MCF-7 (Breast) | 6.10 | - | - |
| N-(4-(2-(2-(4-chlorophenyl)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (6v) | MCF-7 (Breast) | 6.49 | - | - |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
These indole-2-carboxamide derivatives, readily synthesized from the parent ester, exhibit potent cytotoxic effects against various cancer cell lines. Their mechanism of action is often attributed to the inhibition of critical signaling pathways.
Key Signaling Pathways in Anticancer Activity
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Caption: Key signaling pathways targeted by indole-2-carboxamide derivatives.
Experimental Protocols:
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
Formazan Solubilization: The plate is incubated for 4 hours, after which the medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Caspase Activity Assay:
-
Cell Lysis: Treated and untreated cells are harvested and lysed to release cellular proteins.
-
Substrate Addition: A specific fluorogenic caspase substrate (e.g., for caspase-3 or caspase-9) is added to the cell lysate.
-
Fluorescence Measurement: The mixture is incubated, and the fluorescence generated from the cleavage of the substrate by the active caspase is measured using a fluorometer. The increase in fluorescence is proportional to the caspase activity.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Derivatives of this compound have also been investigated for their antimicrobial properties, showing efficacy against a range of bacteria and fungi. The introduction of various heterocyclic moieties at the 3-position has been a successful strategy to enhance antimicrobial potency.
Comparative Antimicrobial Activity of Indole Derivatives:
| Derivative Type | Target Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Indole-thiadiazole derivative (2c) | Bacillus subtilis | 3.125 | Ampicillin | >50 |
| Indole-triazole derivative (3c) | Bacillus subtilis | 3.125 | Ampicillin | >50 |
| Indole-thiadiazole derivative (2h) | Staphylococcus aureus | 6.25 | Ampicillin | 12.5 |
| Indole-triazole derivative (3d) | Staphylococcus aureus | 6.25 | Ampicillin | 12.5 |
| Indole-triazole derivative (3d) | MRSA | 6.25 | Ciprofloxacin | 12.5 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Workflow for Antimicrobial Screening
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A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Indole-2-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The substituent at the 3-position of the indole ring plays a crucial role in determining the potency and selectivity of these compounds for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted indole-2-carboxamides, focusing on their applications as cannabinoid receptor 1 (CB1) allosteric modulators, antitubercular agents, and anticancer agents. Experimental data is presented in a structured format to facilitate comparison, and detailed experimental protocols for key assays are provided.
Cannabinoid Receptor 1 (CB1) Allosteric Modulators
Indole-2-carboxamides have been extensively studied as allosteric modulators of the CB1 receptor, which is a G-protein coupled receptor involved in various physiological processes.[1][2] These modulators bind to a site topographically distinct from the orthosteric site for endogenous ligands, offering a more nuanced approach to receptor modulation.[3]
Structure-Activity Relationship Summary:
The SAR for this class of compounds reveals several key features:
-
C3-Position: The nature and size of the substituent at the C3 position significantly impact the allosteric modulation. Short alkyl groups at this position are often preferred.[4]
-
Indole Ring: The indole ring itself is preferred for maintaining high binding affinity to the allosteric site.[1][2]
-
N-Substitution: The carboxamide nitrogen is typically substituted with a phenethyl group. Modifications to the phenyl ring of this group, such as the introduction of piperidinyl or dimethylamino moieties, have been shown to be important for activity.
Comparative Data for CB1 Allosteric Modulators:
| Compound ID | C3-Substituent | N-Substituent | KB (nM) | α (Binding Cooperativity Factor) | Activity | Reference |
| ORG27569 | Ethyl | N-(4-(piperidin-1-yl)phenethyl) | - | - | Negative Allosteric Modulator | [1][2] |
| 11j | Pentyl | N-(4-(dimethylamino)phenethyl) | 167.3 | 16.55 | Robust Allosteric Modulator | [1][2] |
KB: Equilibrium dissociation constant for the allosteric modulator. α: Binding cooperativity factor between the allosteric and orthosteric sites.
Experimental Protocol: [35S]GTPγS Binding Assay
This assay is used to determine the functional activity of CB1 receptor modulators by measuring their effect on agonist-induced G-protein activation.
-
Membrane Preparation: Membranes from cells expressing the CB1 receptor are prepared and stored at -80°C.
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, and 0.2 mM EGTA, pH 7.4.
-
Reaction Mixture: Membranes are incubated in the assay buffer with a CB1 receptor agonist (e.g., CP55,940), GDP, and the test compound at various concentrations.
-
Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The reaction mixture is incubated at 30°C for 60 minutes.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters.
-
Scintillation Counting: The amount of bound [³⁵S]GTPγS on the filters is determined by liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the EC₅₀ or IC₅₀ values of the test compounds.
CB1 Receptor Signaling Pathway
Caption: CB1 Receptor Signaling Pathway and the site of action for allosteric modulators.
Antitubercular Agents: MmpL3 Inhibitors
A significant number of 3-substituted indole-2-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[5][6][7] Many of these compounds exert their effect by inhibiting the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter involved in mycolic acid biosynthesis.[6][7][8]
Structure-Activity Relationship Summary:
-
C3-Position: The substituent at the C3-position is a key determinant of antimycobacterial activity.
-
Indole Ring Substituents: Halogen substitutions (e.g., chloro, fluoro) at the 4- and 6-positions of the indole ring can improve metabolic stability.[9]
-
Amide Substituent: The N-substituent on the carboxamide is crucial for potency. Adamantyl and other bulky lipophilic groups have been shown to be favorable.
Comparative Data for Antitubercular Indole-2-Carboxamides:
| Compound ID | C3-Substituent | Indole Ring Substituents | N-Substituent | MIC (µM) vs. M. tuberculosis H37Rv | Reference |
| 3 | H | 4,6-dimethyl | N-(1-adamantyl) | 0.68 | [5] |
| 8g | H | - | N-rimantadine | 0.32 | [5] |
| 26 | H | 4,6-difluoro | N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl) | 0.012 | [7] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: M. tuberculosis H37Rv is grown in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase.
-
Compound Preparation: Test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial culture is diluted and added to each well of the microplate.
-
Incubation: The microplate is incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth. This can be assessed visually or by using a growth indicator dye such as resazurin.
MmpL3 Inhibition Workflow
Caption: Workflow from synthesis to evaluation of MmpL3 inhibitors.
Anticancer Agents: EGFR and CDK2 Dual Inhibitors
Certain 3-substituted indole-2-carboxamides have emerged as potent antiproliferative agents by dually inhibiting key kinases involved in cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[10]
Structure-Activity Relationship Summary:
-
Phenethyl Moiety: The presence of a phenethyl moiety attached to the carboxamide nitrogen appears to be important for antiproliferative activity.[10]
-
Indole Ring Halogenation: Halogen substitution, particularly chlorine at the 5-position of the indole ring, can influence potency.[10]
-
Para-substitution on Phenethyl Ring: Substitution at the para-position of the phenethyl ring with groups like morpholin-4-yl or 2-methylpyrrolidin-1-yl can enhance activity.[10]
Comparative Data for Anticancer Indole-2-Carboxamides:
| Compound ID | Indole Ring Substituent(s) | N-Substituent | GI₅₀ (µM) vs. MCF-7 | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Reference |
| 5d | 5-Cl | N-(4-morpholinophenethyl) | - | 89 ± 6 | - | [10] |
| 5e | 5-Cl | N-(4-(2-methylpyrrolidin-1-yl)phenethyl) | - | 93 ± 8 | - | [10] |
| Doxorubicin (Ref.) | - | - | 1.10 | - | - | [10] |
| Erlotinib (Ref.) | - | - | - | 80 ± 5 | - | [10] |
GI₅₀: 50% Growth Inhibition concentration. IC₅₀: 50% Inhibitory Concentration.
Experimental Protocol: Kinase Inhibition Assay (EGFR/CDK2)
-
Kinase Reaction Buffer: A suitable buffer is prepared, typically containing Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA.
-
Reaction Setup: In a 96- or 384-well plate, the kinase (EGFR or CDK2), a specific substrate peptide, and ATP are combined in the reaction buffer.
-
Inhibitor Addition: The test compounds are added at various concentrations.
-
Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercial kit such as ADP-Glo™. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output using a luciferase/luciferin reaction.
-
Data Analysis: The IC₅₀ values are calculated from the dose-response curves.
EGFR/CDK2 Dual Inhibition in Cancer Signaling
Caption: Dual inhibition of EGFR and CDK2 signaling pathways by 3-substituted indole-2-carboxamides.
References
- 1. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
A Comparative Guide to the Validation of Analytical Methods for Ethyl 3-bromo-1H-indole-2-carboxylate
This guide provides a comparative overview of analytical methodologies for the quantification and purity assessment of ethyl 3-bromo-1H-indole-2-carboxylate. The focus is on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common analytical techniques in pharmaceutical development and quality control. The information presented is based on established validation principles from the International Council for Harmonisation (ICH) guidelines and data from analogous indole derivatives.[1][2][3][4][5]
Introduction
This compound is a heterocyclic compound often utilized as a building block in the synthesis of more complex indole derivatives, which are of significant interest in medicinal chemistry. Ensuring the purity and quality of this intermediate is critical for the successful synthesis of target molecules. This requires robust and validated analytical methods. This guide compares typical performance characteristics of HPLC-UV and GC-MS methods that could be applied to this analyte.
Comparison of Analytical Methods
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the analysis of non-volatile and thermally stable compounds like this compound. Gas Chromatography-Mass Spectrometry is a powerful alternative, particularly for impurity identification, though it may require derivatization for polar analytes.
Quantitative Data Summary
The following tables summarize typical validation parameters for hypothetical HPLC-UV and GC-MS methods for the analysis of this compound. These values are representative of what would be expected for methods developed for similar indole derivatives and are based on ICH Q2(R2) guidelines.[1][2]
Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 150 µg/mL | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD%) | ||
| - Repeatability | < 1.0% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 3.0% |
| Specificity | Demonstrated by peak purity and resolution | Demonstrated by mass spectral data |
Table 2: Typical Chromatographic Conditions
| Parameter | HPLC-UV | GC-MS |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water with 0.1% Formic Acid | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm | Mass Spectrometry (Electron Ionization) |
| Temperature | 30°C (Column Oven) | Temperature Programmed (e.g., 100°C to 280°C) |
| Injection Volume | 10 µL | 1 µL (Split/Splitless) |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of an analytical method. Below is a representative protocol for the validation of a Reversed-Phase HPLC (RP-HPLC) method for the quantification of this compound.
Protocol: Validation of an RP-HPLC Method
1. Objective: To validate a method for the determination of assay and purity of this compound.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
3. Chromatographic System:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
4. Validation Parameters and Acceptance Criteria:
-
Specificity: The analyte peak should be free from interference from blank (diluent) and potential impurities. Peak purity analysis should be performed.
-
Linearity: A minimum of five concentrations across the range (e.g., 1, 25, 50, 100, 150 µg/mL) will be prepared. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). The mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% concentration. The Relative Standard Deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision: The assay is performed by a different analyst on a different day. The RSD over two days should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) on the results will be evaluated.
Visualizations
The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between its core components.
Caption: A typical workflow for analytical method validation.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to Palladium Catalysts for Suzuki Reactions with Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. For scientists engaged in drug discovery and development, the indole scaffold is a privileged structure, and the functionalization of bromoindoles via Suzuki coupling is a common and vital transformation. The choice of the palladium catalyst is critical to the success of this reaction, directly influencing yield, reaction time, and overall efficiency. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of bromoindoles, supported by experimental data to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The selection of an optimal palladium catalyst system for the Suzuki coupling of bromoindoles is dependent on the specific bromoindole isomer, the nature of the boronic acid coupling partner, and the desired reaction kinetics. Below is a summary of the performance of various palladium catalysts in the Suzuki coupling of bromoindoles with arylboronic acids.
| Bromoindole Substrate | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference System |
| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | 95 | 10 | Indazole[1] |
| 5-Bromo-1-ethyl-1H-indazole | Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | DME | 80 | 2 | 60 | 10 | Indazole[1] |
| 5-Bromo-1-ethyl-1H-indazole | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME | 80 | 2 | 40 | 10 | Indazole[1] |
| 5-Bromo-1-ethyl-1H-indazole | Pd(OAc)₂ | None | K₂CO₃ | DME | 80 | 2 | 25 | 10 | Indazole[1] |
| 7-Bromo-1H-indole | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 100 | 12 | High | 3-5 | Analogous Heterocycle |
| 7-Bromo-1H-indole | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF | 90-120 | 12-24 | Good | 5-10 | Analogous Heterocycle[2] |
| 5-Bromoindole | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | 1-2 | Analogous Heterocycle[3] |
| 6-Bromoindole | XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | 1-2 | Analogous Heterocycle[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
General Procedure for Suzuki-Miyaura Coupling of Bromoindoles
A mixture of the bromoindole (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (2.0-3.0 mmol) is taken in a flask. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The appropriate anhydrous solvent (5-10 mL) is added, and the mixture is degassed by bubbling with argon for 10-15 minutes. The palladium catalyst (and ligand, if applicable) is then added under the inert atmosphere. The reaction mixture is heated to the specified temperature and stirred for the indicated time. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Visualizing the Suzuki-Miyaura Reaction and Catalyst Selection
To better understand the reaction mechanism and the logic behind catalyst selection, the following diagrams are provided.
References
A Researcher's Guide to Indole Synthesis: A Cost-Benefit Analysis of Synthetic Precursors
For researchers, scientists, and drug development professionals, the synthesis of indole derivatives is a cornerstone of modern organic chemistry. The indole scaffold is a privileged structure in a vast array of pharmaceuticals and biologically active compounds. The choice of synthetic route and the selection of precursors are critical decisions that impact not only the efficiency and yield of the synthesis but also its overall cost-effectiveness and scalability. This guide provides an objective comparison of classical and modern methods for indole synthesis, with a focus on the cost-benefit analysis of their respective precursors.
This analysis will delve into the Fischer, Bischler-Moehlau, and Reissert indole syntheses as classical examples, and compare them with modern palladium-catalyzed methods such as the Larock and Buchwald-Hartwig reactions. By presenting quantitative data, detailed experimental protocols, and logical workflows, this guide aims to equip researchers with the necessary information to make informed decisions for their specific synthetic needs.
Quantitative Comparison of Indole Synthesis Methods
To provide a clear and concise overview, the following tables summarize the key quantitative data for the synthesis of representative indole derivatives using different methods. The costs are estimated based on commercially available reagent-grade chemicals from various suppliers and may fluctuate. The cost per gram of product is an approximation based on the precursor costs and reported reaction yields.
Table 1: Synthesis of 2-Phenylindole
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Approx. Precursor Cost / g of Product |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.25 | 86[1] | ~$1.50 |
| Bischler-Moehlau (Microwave) | α-Bromoacetophenone, Aniline | Anilinium bromide | None (solid-state) | MW (540W) | 0.02 | 71[2] | ~$2.00 |
| Larock Indole Synthesis | 2-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | DMF | Room Temp | 12 | 69-78[3] | ~$25.00 |
Table 2: Synthesis of Indole-2-carboxylic Acid
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Approx. Precursor Cost / g of Product |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Sodium ethoxide, Zn/Acetic Acid | Ethanol, Acetic Acid | Reflux | Multi-step | ~35 (overall) | ~$5.00 |
Cost Analysis of Precursors and Catalysts
The economic viability of a synthetic route is heavily dependent on the cost of its starting materials and catalysts. The following table provides an approximate cost comparison for the key precursors and catalysts discussed in this guide. Prices are based on bulk quantities from common chemical suppliers and are subject to change.
Table 3: Approximate Cost of Precursors and Catalysts
| Compound | Typical Use | Approximate Cost (USD) |
| Phenylhydrazine hydrochloride | Fischer Synthesis | $0.50 - $1.00 / g |
| Acetophenone | Fischer Synthesis | $0.10 - $0.30 / g |
| α-Bromoacetophenone | Bischler-Moehlau Synthesis | $1.00 - $2.00 / g |
| Aniline | Bischler-Moehlau Synthesis | $0.05 - $0.15 / g |
| o-Nitrotoluene | Reissert Synthesis | $0.20 - $0.50 / g |
| Diethyl oxalate | Reissert Synthesis | $0.30 - $0.60 / g |
| Zinc chloride | Fischer Synthesis (Catalyst) | $0.10 - $0.20 / g |
| Palladium(II) acetate | Modern Syntheses (Catalyst) | $100 - $150 / g |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Modern Syntheses (Ligand) | $50 - $80 / g |
| 2-Iodoaniline | Larock Synthesis | $5.00 - $10.00 / g |
| Phenylacetylene | Larock Synthesis | $0.50 - $1.00 / g |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative procedures for the key indole syntheses discussed.
Fischer Indole Synthesis of 2-Phenylindole
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a round-bottom flask, a mixture of acetophenone (5.0 mmol) and phenylhydrazine (5.1 mmol) is prepared.
-
A few drops of glacial acetic acid are added, and the mixture is stirred at room temperature for 10 minutes.[1]
Step 2: Cyclization to 2-Phenylindole
-
To the crude phenylhydrazone, anhydrous zinc chloride (200 mol%) is added.[1]
-
The mixture is transferred to a round-bottom flask fitted with a reflux condenser and a CaCl₂ guard tube.
-
The mixture is heated slowly to 180 °C and the reaction is monitored by TLC (10% ethyl acetate in n-hexane). The reaction is typically complete within 15 minutes.[1]
-
After cooling to room temperature, the mixture is diluted with dichloromethane (5 mL) and water (5 mL).
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 5 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (6% ethyl acetate in hexane) to afford 2-phenylindole.[1]
Microwave-Assisted Bischler-Moehlau Synthesis of 2-Arylindoles
Step 1: Formation of N-Phenacylanilines
-
Equimolecular amounts of an aniline and a phenacyl bromide are mixed with sodium bicarbonate in the solid state.
-
The mixture is allowed to react at room temperature for 3 hours.
Step 2: Microwave-Assisted Cyclization
-
A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield the 2-arylindole.[2]
-
A one-pot variation involves irradiating a 2:1 mixture of an aniline and a phenacyl bromide, which can lead to improved yields of 52-75%.[2]
Reissert Indole Synthesis
Step 1: Condensation
-
o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base such as potassium ethoxide in ethanol to yield ethyl o-nitrophenylpyruvate.
Step 2: Reductive Cyclization
-
The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using zinc dust in acetic acid. This reduces the nitro group to an amine, which then spontaneously cyclizes to form indole-2-carboxylic acid.
Larock Indole Synthesis
-
To a dry Schlenk flask under an inert atmosphere, add 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).
-
In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.
-
Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (2.0 mmol).
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash chromatography.
Visualizing the Synthetic Decision and Workflow
To aid in the selection of an appropriate synthetic strategy, the following diagrams illustrate the logical decision-making process and compare the general workflows of classical and modern indole syntheses.
Caption: Decision-making flowchart for selecting an indole synthesis method.
Caption: Comparative workflow of classical vs. modern indole synthesis.
Conclusion
The choice of a synthetic route for indole derivatives is a multifaceted decision that requires careful consideration of cost, yield, scalability, and the desired substitution pattern.
-
Classical methods , such as the Fischer indole synthesis , remain highly relevant, particularly for large-scale production where precursor cost is a primary driver. Their starting materials are generally inexpensive and readily available. However, they can be limited by harsh reaction conditions and moderate functional group tolerance. The Bischler-Moehlau and Reissert syntheses offer pathways to specific substitution patterns but may have lower overall yields or require more steps.
-
Modern palladium-catalyzed methods , like the Larock and Buchwald-Hartwig reactions , provide exceptional versatility and functional group tolerance, allowing for the synthesis of complex and highly substituted indoles under milder conditions. The trade-off is the significantly higher cost of the palladium catalysts and specialized ligands, making them more suitable for smaller-scale laboratory synthesis and drug discovery applications where material cost is less of a concern than speed and molecular diversity.
Ultimately, the optimal choice will depend on the specific goals of the synthesis. For high-volume, cost-sensitive applications, the classical routes often prevail. For the rapid generation of diverse and complex indole libraries in a research and development setting, the modern methods offer unparalleled advantages. This guide provides the foundational data and protocols to assist researchers in making the most strategic choice for their indole synthesis endeavors.
References
Safety Operating Guide
Proper Disposal of Ethyl 3-Bromo-1H-Indole-2-Carboxylate: A Comprehensive Guide for Laboratory Professionals
For immediate reference, Ethyl 3-bromo-1H-indole-2-carboxylate is classified as a hazardous chemical. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood. This guide provides detailed procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.
This compound, a halogenated organic compound, requires disposal as hazardous waste. The primary and recommended method for its disposal is through controlled incineration at a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or mixed with regular laboratory or household trash.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols:
-
Engineering Controls: All handling and preparation for disposal should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to, chemical safety goggles, a face shield, chemical-resistant gloves (such as nitrile rubber), and a lab coat.
-
Spill Prevention: Handle the compound carefully to avoid generating dust or spills. In the event of a spill, follow the accidental spill response protocol outlined below.
Quantitative Data Summary
For quick reference, the following table summarizes key information related to the safe handling and disposal of this compound.
| Parameter | Specification |
| Chemical State | Solid, crystalline powder |
| Primary Disposal Method | Controlled incineration by a licensed hazardous waste facility.[1] |
| Waste Classification | Hazardous Waste, Halogenated Organic Compound |
| Incompatible Wastes | Strong oxidizing agents, strong bases. Do not mix with non-halogenated waste. |
| Container Requirements | Clearly labeled, sealed, and compatible container (e.g., glass or polyethylene) designated for "Halogenated Organic Waste". |
| Spill Cleanup | Use inert, non-combustible absorbent material for solutions. For solid spills, carefully sweep or vacuum to avoid dust generation.[2] |
Experimental Protocols
Accidental Spill Response Protocol
In the event of a spill of this compound, the following steps must be taken to ensure safe and effective cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a fume hood.[2]
-
Control Ignition Sources: Remove all sources of ignition from the immediate area.
-
Contain the Spill: Prevent the further spread of the spill. For solid materials, carefully sweep or vacuum the material, avoiding dust generation. For solutions, absorb with an inert, non-combustible material like vermiculite, sand, or a universal binder.
-
Collect and Package for Disposal: Place the absorbed material and any contaminated items (e.g., gloves, paper towels) into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (such as ethanol or acetone) and then with soap and water. Collect all cleaning materials as hazardous waste.
Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before they can be considered non-hazardous.
-
Triple Rinse: Rinse the empty container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected in a designated "Halogenated Organic Waste" container.
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware. However, it is essential to consult your institution's specific guidelines.
Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound.
Caption: Step-by-step workflow for the proper disposal of this compound.
Regulatory Compliance
It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with local, state, and federal regulations.[2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures. Proper documentation and labeling of hazardous waste are critical for regulatory compliance and the safety of all personnel involved in the waste handling and disposal process.
References
Essential Safety and Operational Guide for Handling Ethyl 3-Bromo-1H-Indole-2-Carboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of ethyl 3-bromo-1H-indole-2-carboxylate in a laboratory setting, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles | Must conform to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over safety glasses if there is a splash hazard.[1][2] |
| Hands | Chemical-resistant gloves | Nitrile gloves are a common choice for providing short-term protection against a range of chemicals.[3][4] Gloves must be inspected before use and disposed of properly after handling the compound.[1][5] |
| Body | Laboratory coat | A standard lab coat should be worn to protect against spills and contamination.[4] For more specialized experiments, an apron or a full protective suit might be necessary.[6] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | If ventilation is inadequate or if aerosols or dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[7] |
| Feet | Closed-toe shoes | Shoes must fully cover the feet to protect against spills.[2] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan minimizes risks and ensures procedural consistency. Below is a workflow for handling this compound.
Experimental Protocol: General Handling
-
Preparation :
-
Before starting any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling :
-
Avoid the formation of dust and aerosols.[1]
-
Use appropriate exhaust ventilation at places where dust is formed.[1]
-
Weigh and transfer the chemical within the fume hood to minimize exposure.
-
Avoid contact with skin and eyes.[1] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][8]
-
-
Emergency Procedures :
-
Skin Contact : Wash off immediately with plenty of soap and water.[8]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[8]
-
Ingestion : Rinse mouth and seek immediate medical assistance.[7]
-
Disposal Plan
Proper disposal of chemical waste is critical to laboratory safety and environmental protection.
| Waste Type | Disposal Procedure |
| Contaminated Gloves and PPE | Dispose of contaminated gloves and other disposable PPE in a designated chemical waste container.[1][9] |
| Unused or Waste Compound | Dispose of contents and container to an approved waste disposal plant.[9] Follow all local, state, and federal regulations for hazardous waste disposal. |
| Contaminated Glassware | Rinse glassware with a suitable solvent in a fume hood. Collect the rinse as hazardous waste. Wash the glassware thoroughly with soap and water. |
Logical Relationship: Hazard Mitigation
The following diagram illustrates the relationship between identified hazards and the control measures implemented to mitigate them.
References
- 1. lookchem.com [lookchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. indofinechemical.com [indofinechemical.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. edvotek.com [edvotek.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
